Naphthomycin A
Description
Structure
2D Structure
Properties
IUPAC Name |
(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46ClNO9/c1-20-11-9-8-10-12-23(4)40(51)42-34-33(41)39(50)31-28(38(34)49)18-26(7)37(48)32(31)36(47)25(6)17-24(5)35(46)22(3)14-16-27(43)15-13-21(2)30(45)19-29(20)44/h8-14,16-18,20,22,24,27,29,35,43-44,46,48H,15,19H2,1-7H3,(H,42,51)/b10-8-,11-9+,16-14+,21-13+,23-12-,25-17+/t20-,22-,24-,27-,29-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEGRHYJHHPVDH-UMKVKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)Cl)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Naphthomycin A from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthomycin A, a potent ansamycin antibiotic, stands as a testament to the prolific biosynthetic capabilities of the genus Streptomyces. First isolated from Streptomyces collinus, this complex macrocyclic lactam has garnered significant interest due to its pronounced antibacterial, antifungal, and antitumor activities. More recently, a new species, Streptomyces naphthomycinicus, has also been identified as a producer. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the fermentation, extraction, and purification of this compound, intended to serve as a valuable resource for researchers in natural product discovery and development.
Discovery and Producing Organisms
This compound was initially discovered as a yellow pigment produced by Streptomyces collinus.[1] This paved the way for further investigation into its unique chemical structure and biological activities. Decades later, a novel endophytic actinobacterium, isolated from a Thai medicinal plant, was identified and named Streptomyces naphthomycinicus sp. nov., also demonstrating the ability to produce this compound.[2]
These discoveries underscore the importance of continued exploration of diverse ecological niches for novel antibiotic-producing microorganisms. The genus Streptomyces remains a primary source of a vast array of clinically significant antibiotics.
Biosynthesis of this compound
The biosynthetic pathway of this compound is a classic example of a modular polyketide synthase (PKS) pathway, originating from primary metabolism. The entire biosynthetic gene cluster for this compound has been cloned and sequenced, revealing a 106 kb region containing 32 open reading frames (ORFs).[3] This cluster includes genes for the starter unit biosynthesis, the polyketide synthase, and various modifying enzymes.
The biosynthesis commences with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[4][5] This is followed by the assembly of the polyketide chain by a Type I PKS, utilizing seven propionate and six acetate units as extenders.[4] The fully assembled polyketide chain then undergoes a series of post-PKS modifications, including chlorination by a halogenase, to yield the final this compound molecule.[6]
Signaling Pathway for this compound Biosynthesis
The regulation of this compound production is intricate, involving a cascade of regulatory genes within the biosynthetic gene cluster. These genes control the expression of the biosynthetic genes, responding to various cellular signals and environmental cues.
Experimental Protocols
Fermentation
This protocol is adapted for the production of this compound in a liquid culture of Streptomyces collinus.
Table 1: Media Composition for Liquid Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Yeast Extract | 4.0 | - |
| Malt Extract | 10.0 | - |
| Glucose | 4.0 | 20.0 |
| Full-fat Soybean Meal | - | 10.0 |
| Agar (for slants) | 20.0 | - |
| pH | 7.4 | Not specified |
Protocol:
-
Spore Suspension Preparation: Prepare agar slants with the seed medium. Inoculate with Streptomyces collinus and incubate at 30°C for 7-10 days. Harvest spores and prepare a suspension in 20% glycerol for long-term storage.
-
Seed Culture: Inoculate 100 mL of sterile seed medium in a 500 mL baffled Erlenmeyer flask with the spore suspension. Incubate at 27-28°C on an orbital shaker at 300 rpm for 24 hours.
-
Production Culture: Inoculate 100 mL of sterile production medium in a 500 mL baffled Erlenmeyer flask with the seed culture. Incubate at 27-28°C on an orbital shaker at 300 rpm for 64-79 hours.
Solid-state fermentation has been shown to be effective for this compound production by S. naphthomycinicus.
Table 2: Media for Solid-State Fermentation
| Component | Amount |
| Basmati Rice | Not specified |
| Seed Culture | Inoculated |
Protocol:
-
Seed Culture: Prepare a seed culture of S. naphthomycinicus in a suitable liquid medium (e.g., ISP2 medium).
-
Solid-State Fermentation: In a 250 mL conical flask, add cooked basmati rice. Inoculate the rice with the seed culture and incubate for 7 days.
Extraction and Purification
The following protocol outlines the extraction and purification of this compound from the fermentation broth.
Table 3: Quantitative Data for Extraction and Purification
| Step | Parameter | Value |
| Extraction | Solvent | Ethyl Acetate, Methanol |
| pH of filtrate | 4.0 | |
| Purification | Preparative TLC | |
| Stationary Phase | Silica Gel 60 F254 | |
| Mobile Phase | Ethyl acetate:Benzene (4:1) | |
| HPLC | ||
| Column | ZORBAX Eclipse XDB-C18 | |
| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% TFA | |
| Flow Rate | 1.0 mL/min | |
| Retention Time | 28.15 min | |
| Yield | Final Yield from liquid culture | 50 - 220 mg/L |
| Recovery after purification | Not specified |
Protocol:
-
Harvesting: At the end of the fermentation, add 2% Hyflo Supercel to the culture broth and filter through a Büchner funnel.
-
Extraction from Filtrate: Adjust the pH of the filtrate to 4.0 with 1.0 N HCl. Extract the filtrate three times with an equal volume of ethyl acetate.
-
Extraction from Mycelium: Wash the mycelial cake with methanol. Evaporate the methanol under reduced pressure. Add water to the residue and extract three times with ethyl acetate.
-
Combine and Concentrate: Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Preparative Thin-Layer Chromatography (TLC): Apply the crude extract to a preparative silica gel plate. Develop the plate using a mobile phase of ethyl acetate:benzene (4:1). Scrape the band corresponding to this compound and elute from the silica with ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For further purification, subject the sample to HPLC using a C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid at a flow rate of 1.0 mL/min.
Experimental Workflow Diagram
Characterization
Spectroscopic Data
The structure of this compound is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 4: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₄₀H₄₆ClNO₉ |
| Molecular Weight | 720.26 g/mol |
| Appearance | Yellow pigment |
| ¹H NMR | Refer to specialized literature for detailed shifts. |
| ¹³C NMR | Refer to specialized literature for detailed shifts. |
| Mass Spectrometry | Consistent with the molecular formula. |
Conclusion
This compound remains a compelling natural product with significant therapeutic potential. The detailed methodologies and biosynthetic insights provided in this guide are intended to facilitate further research into this fascinating molecule. From the initial discovery in Streptomyces to the elucidation of its complex biosynthetic pathway and the development of robust isolation protocols, the study of this compound continues to be a rich field of scientific inquiry. The optimization of fermentation and purification processes, along with the exploration of biosynthetic engineering, holds the promise of enhancing the production and availability of this valuable antibiotic for future drug development efforts.
References
- 1. jmb.or.kr [jmb.or.kr]
- 2. Frontiers | Description of Streptomyces naphthomycinicus sp. nov., an endophytic actinobacterium producing this compound and its genome insight for discovering bioactive compounds [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of Naphthomycin A: A Spectroscopic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Naphthomycin A, a member of the ansamycin family of antibiotics, stands out due to its complex macrocyclic structure and potent biological activities, including antibacterial, antifungal, and antitumor properties. First isolated from Streptomyces collinus, its intricate architecture, featuring a naphthoquinone core spanned by a long ansa chain, has made its structural elucidation a notable case study in natural product chemistry. This technical guide provides an in-depth overview of the spectroscopic data and experimental methodologies that have been pivotal in defining the structure of this compound.
Core Structure and Biosynthesis
This compound (C₄₀H₄₆ClNO₉) possesses a unique 29-membered macrocyclic lactam structure.[1][2][3] Its biosynthesis follows a polyketide pathway, starting with 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[4] The ansa chain is constructed from seven propionate and six acetate units.[4] The final structure is further modified by chlorination, catalyzed by a specific halogenase enzyme.[3]
Spectroscopic Data Summary
The determination of this compound's structure has relied on a combination of spectroscopic techniques. Below is a summary of the key quantitative data.
Table 1: NMR Spectroscopic Data for this compound
| ¹H NMR (Representative δ, ppm) | ¹³C NMR (Representative δ, ppm) | Assignment |
| 9.5 - 12.0 | - | Phenolic OH |
| 6.5 - 8.0 | 110 - 160 | Aromatic/Quinone CH |
| 5.0 - 6.5 | 120 - 140 | Vinylic CH |
| 3.0 - 4.5 | 60 - 80 | CH-O |
| 1.5 - 2.5 | 30 - 50 | Aliphatic CH, CH₂ |
| 0.8 - 1.2 | 10 - 25 | Aliphatic CH₃ |
Note: These are approximate chemical shift ranges. Actual values are dependent on the solvent and specific electronic environment within the molecule.
Table 2: Mass Spectrometry Data for this compound
High-resolution mass spectrometry (HR-MS) is crucial for determining the elemental composition of this compound.
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Formula |
| HR-MS | ESI+ | [M+H]⁺ 720.2937 | 720.2937 | C₄₀H₄₇ClNO₉ |
| HR-MS | ESI+ | [M+Na]⁺ 742.2757 | 742.2757 | C₄₀H₄₆ClNNaO₉ |
Table 3: UV-Visible and Infrared Spectroscopic Data for this compound
UV-Visible spectroscopy provides information about the conjugated system of the naphthoquinone chromophore, while IR spectroscopy identifies key functional groups.
| Spectroscopy | Solvent/Medium | Absorption Maxima (λmax) / Wavenumber (cm⁻¹) | Assignment |
| UV-Vis | Methanol | ~230 nm, ~275 nm, ~380 nm | π → π* and n → π* transitions of the naphthoquinone system |
| IR | KBr Pellet | ~3400 cm⁻¹ (broad) | O-H stretching (phenols, alcohols) |
| ~2950 cm⁻¹ | C-H stretching (aliphatic) | ||
| ~1700 cm⁻¹ | C=O stretching (amide) | ||
| ~1650 cm⁻¹ | C=O stretching (quinone) | ||
| ~1600 cm⁻¹ | C=C stretching (aromatic/vinylic) | ||
| ~1050 cm⁻¹ | C-O stretching |
Experimental Protocols
The structural elucidation of this compound involves a series of key experiments:
Isolation and Purification of this compound
-
Fermentation: Streptomyces collinus is cultured in a suitable liquid medium to promote the production of this compound.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.
-
Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to purify this compound from other metabolites.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons, defining the intricate structure of the ansa chain and its connection to the naphthoquinone core.
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation patterns, aiding in the structural confirmation.
-
UV-Visible Spectroscopy: The UV-Vis spectrum is recorded in a solvent like methanol to characterize the electronic transitions of the conjugated naphthoquinone system.
-
Infrared Spectroscopy: The IR spectrum is typically obtained using a KBr pellet to identify the presence of key functional groups such as hydroxyls, carbonyls (amide and quinone), and carbon-carbon double bonds.
Visualizing the Elucidation and Biosynthesis
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the isolation and structure elucidation of this compound.
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound.
This guide provides a foundational understanding of the key data and methodologies involved in the structural characterization of this compound. For researchers in natural product discovery and development, a thorough appreciation of these techniques is essential for the successful identification and advancement of novel bioactive compounds.
References
- 1. npatlas.org [npatlas.org]
- 2. Naphthomycin | C40H46ClNO9 | CID 75124290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C40H46ClNO9 | CID 10101379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Naphthomycin, a novel ansa macrocyclic antimetabolite. Proton NMR spectra and structure elucidation using lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Naphthomycin A: A Technical Guide on its Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naphthomycin A, a member of the ansamycin family of antibiotics, has demonstrated significant potential as an anticancer agent. Preclinical studies have revealed its cytotoxic and antitumor activities, stemming from a multifaceted mechanism of action. This document provides a comprehensive technical overview of this compound, summarizing the available quantitative data, detailing relevant experimental methodologies, and visualizing its potential molecular pathways of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Mechanism of Action
The anticancer activity of this compound is attributed to several molecular mechanisms. The primary mechanism appears to be the inhibition of sulfhydryl (SH)-containing enzymes, which are critical for various cellular processes, including nucleic acid biosynthesis.[1] Additionally, emerging evidence from related naphthoquinone compounds suggests that this compound may also exert its effects through the modulation of key signaling pathways and the induction of oxidative stress.
Inhibition of Nucleic Acid Synthesis
This compound has been shown to be a potent inhibitor of both DNA and RNA synthesis, with a more pronounced effect on these processes than on protein synthesis.[1] This inhibition is likely a downstream consequence of the impairment of SH-containing enzymes essential for the production of nucleic acid precursors.
Generation of Reactive Oxygen Species (ROS)
Naphthoquinones as a class of compounds are known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This increase in intracellular ROS can induce oxidative stress, leading to cellular damage and apoptosis. While direct evidence for this compound is still emerging, the anticancer effects of other naphthoquinones, such as naphthazarin, have been linked to ROS generation in human gastric cancer cells.[2]
Potential Modulation of Key Signaling Pathways
Based on studies of structurally related naphthoquinones, this compound may also influence critical cancer-related signaling pathways:
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and survival. Other naphthoquinones, such as napabucasin, have been identified as inhibitors of STAT3 phosphorylation.[3][4][5]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its dysregulation is implicated in tumorigenesis.[6][7][8] The potential for this compound to modulate this pathway warrants further investigation.
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and repair, and they are validated targets for anticancer drugs.[9] Several naphthoquinone derivatives have been shown to inhibit topoisomerase I and II.[10][11]
Preclinical Data
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity against a range of cancer cell lines, primarily in murine models.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| P388 | Murine Leukemia | 0.4 - 1.3 | [1] |
| L1210 | Murine Leukemia | 0.4 - 1.3 | [1] |
| L5178Y | Murine Leukemia | 0.4 - 1.3 | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Antitumor Activity
In vivo studies using murine tumor models have shown significant therapeutic activity of this compound.
| Tumor Model | Administration Route | Key Findings | Reference |
| Ehrlich Carcinoma | Intraperitoneal | >169% increase in life-span | [1] |
| IMC Carcinoma | Intraperitoneal | 128% increase in life-span | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of potential anticancer agents like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Nucleic Acid Synthesis Inhibition Assay
This assay measures the incorporation of radiolabeled precursors into newly synthesized DNA and RNA.
-
Cell Culture and Treatment: Culture cancer cells and treat them with this compound for a defined period.
-
Radiolabeling: Add radiolabeled thymidine (for DNA synthesis) or uridine (for RNA synthesis) to the cell culture medium and incubate.
-
Harvesting and Precipitation: Harvest the cells and precipitate the macromolecules (including DNA and RNA) using trichloroacetic acid (TCA).
-
Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity in treated cells to that in untreated control cells to determine the percentage of inhibition of nucleic acid synthesis.
In Vivo Murine Tumor Model
Subcutaneous xenograft models are commonly used to evaluate the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound to the mice via a specified route (e.g., intraperitoneal or oral) and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Potential molecular mechanisms of this compound.
Caption: A typical workflow for preclinical evaluation.
Conclusion and Future Directions
This compound has demonstrated compelling preclinical anticancer activity, primarily through the inhibition of nucleic acid synthesis and potentially through the modulation of key oncogenic signaling pathways. The quantitative data from in vitro and in vivo studies support its further investigation as a potential therapeutic agent.
Future research should focus on:
-
Expanding the in vitro testing of this compound against a broader panel of human cancer cell lines to identify responsive cancer types.
-
Elucidating the precise molecular targets and signaling pathways directly affected by this compound.
-
Conducting further in vivo studies in orthotopic and patient-derived xenograft (PDX) models to better predict clinical efficacy.
-
Investigating potential synergistic effects of this compound with existing chemotherapeutic agents.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of this compound into a novel anticancer therapy.
References
- 1. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Napabucasin and Related Heterocycle-Fused Naphthoquinones as STAT3 Inhibitors with Antiproliferative Activity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 Inhibitor Napabucasin Inhibits Tumor Growth and Cooperates with Proteasome Inhibition in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of topoisomerase I by naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase I/II inhibition by a novel naphthoquinone containing a modified anthracycline ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
Naphthomycin A as an Inhibitor of RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthomycin A, a member of the ansamycin class of antibiotics, is recognized for its antimicrobial and antitumor properties. A primary mechanism contributing to its bioactivity is the inhibition of nucleic acid synthesis. This technical guide delves into the role of this compound as an inhibitor of RNA polymerase (RNAP), the central enzyme in gene transcription. While specific quantitative and structural data for this compound's direct interaction with RNAP remains to be fully elucidated, this document synthesizes the available information and provides a framework for its study, drawing parallels with the well-characterized mechanisms of other ansamycin antibiotics. We present available inhibitory data, detail relevant experimental protocols for characterization, and provide visualizations to illustrate the key concepts and workflows.
Introduction to this compound and the Ansamycin Class
This compound is a macrocyclic antibiotic belonging to the ansamycin family, characterized by an aliphatic ansa chain bridging a naphthoquinone core.[1] This structural motif is shared by other potent RNAP inhibitors, most notably Rifampicin.[2] The ansamycins are a significant class of antibiotics that have been instrumental in antibacterial therapy, primarily by targeting the bacterial RNA polymerase.[2][3]
Mechanism of Action: Insights from the Ansamycin Family
The mechanism of RNAP inhibition by ansamycins is best understood through extensive studies of Rifampicin. This body of work provides a strong inferential basis for the likely mechanism of this compound.
Binding Site on RNA Polymerase
Structural and biochemical studies have revealed that Rifampicin binds to a deep pocket within the β subunit of bacterial RNA polymerase.[1][2] This binding site is strategically located near the active center of the enzyme, in the path of the elongating RNA transcript.[1] The high conservation of the β subunit sequence across different bacterial species accounts for the broad-spectrum activity of many ansamycins.[1] It is highly probable that this compound, given its structural similarity, also targets the β subunit of bacterial RNAP.
Inhibition of Transcription
The binding of ansamycins to the RNAP β subunit does not typically prevent the initial steps of transcription, such as promoter recognition and the formation of the open promoter complex.[1] Instead, the primary inhibitory effect is on the elongation phase of transcription. The antibiotic physically obstructs the path of the nascent RNA chain once it reaches a length of 2-3 nucleotides, preventing further extension and leading to the termination of transcription.[1] This steric hindrance model is the accepted mechanism for Rifampicin and is the most plausible mechanism for this compound.
Quantitative Data on the Inhibition by this compound
| Compound | Assay Type | Organism/Cell Line | Endpoint | Value | Notes |
| This compound | Cytotoxicity | Murine Leukemia L5178Y cells | Inhibition of Nucleic Acid Synthesis | ~50% inhibition at 2 µg/mL | This value reflects the overall impact on DNA and RNA synthesis within a cellular context and is not a direct measure of RNAP inhibition. |
Experimental Protocols for Studying this compound as an RNAP Inhibitor
To rigorously characterize this compound as an RNAP inhibitor, a series of in vitro and structural biology experiments are necessary. The following protocols are standard methodologies used for this purpose.
In Vitro Transcription Assay
This assay directly measures the enzymatic activity of RNA polymerase in the presence and absence of an inhibitor.
Objective: To determine the IC50 of this compound against purified bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli)
-
DNA template containing a strong promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-32P]-UTP (for radiolabeling) or a fluorescently labeled UTP analog
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl2, 10 mM DTT)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., formamide loading buffer with EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures, each containing transcription buffer, a fixed concentration of RNA polymerase, and the DNA template.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Initiation of Transcription: Initiate the transcription reaction by adding the rNTP mix, including the labeled UTP.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes) to allow for RNA synthesis.
-
Termination: Stop the reactions by adding the stop solution.
-
Analysis: Separate the RNA transcripts by size using denaturing PAGE.
-
Quantification: Visualize and quantify the amount of full-length transcript produced in each reaction using a phosphorimager or fluorescence scanner.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Binding Site Identification: DNA Footprinting
DNA footprinting can reveal if this compound binding to RNAP alters the interaction of the polymerase with the promoter DNA.
Objective: To determine if this compound affects the binding of RNAP to the promoter DNA.
Materials:
-
Purified bacterial RNA polymerase
-
DNA fragment containing the promoter of interest, end-labeled with 32P on one strand
-
DNase I
-
This compound
-
Binding buffer
-
Denaturing polyacrylamide gel
-
Autoradiography equipment
Procedure:
-
Binding Reaction: Incubate the end-labeled DNA with RNA polymerase in the presence and absence of this compound.
-
DNase I Digestion: Partially digest the DNA in each reaction with DNase I. The enzyme will cleave the DNA at sites not protected by the bound RNA polymerase.
-
Analysis: Purify the DNA fragments and separate them by size on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Interpretation: The region where RNA polymerase binds will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram. Changes in the footprint in the presence of this compound can indicate an altered binding mode of RNAP.
Visualizations
Signaling Pathway: Mechanism of Ansamycin Inhibition of Bacterial RNA Polymerase
Caption: Mechanism of bacterial RNA polymerase inhibition by ansamycins.
Experimental Workflow: In Vitro Transcription Assay for this compound
Caption: Workflow for an in vitro transcription inhibition assay.
Logical Relationship: Characterization of this compound as an RNAP Inhibitor
Caption: Logical flow for characterizing this compound's RNAP inhibition.
Conclusion and Future Directions
This compound is a promising bioactive compound with a likely mechanism of action involving the inhibition of bacterial RNA polymerase. While direct evidence is still forthcoming, its structural similarity to well-characterized ansamycin antibiotics like Rifampicin provides a strong foundation for this hypothesis. The experimental protocols outlined in this guide offer a clear path for future research to definitively establish the quantitative inhibitory parameters, kinetic mechanism, and precise binding site of this compound on RNA polymerase. Such studies are crucial for the potential development of this compound and its analogs as next-generation therapeutic agents.
References
- 1. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Naphthomycin A Analogs: Structure, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of natural products structurally related to Naphthomycin A, a member of the naphthalenoid ansamycin family.[1][2] Ansamycins are a class of macrolactam antibiotics produced by bacteria, characterized by an aromatic core bridged by an aliphatic ansa chain.[3][4] this compound and its analogs, distinguished by their naphthoquinone or naphthalene core, have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[2][3][4][5]
This document details the structural diversity within this family, presents quantitative bioactivity data, and outlines key experimental protocols relevant to their study.
Structural Analogs of this compound
The ansamycin family is structurally diverse, broadly categorized based on the nature of their aromatic core into benzenoid and naphthalenoid types.[1][3] this compound belongs to the naphthalenoid class, which exhibits greater structural variety compared to their benzenoid counterparts.[1] Key structural analogs and related compounds include:
-
Rifamycins: A prominent subclass of naphthalenoid ansamycins with a C17 ansa chain, known for their potent activity against mycobacteria, including Mycobacterium tuberculosis.[1][4] Their mechanism often involves the inhibition of bacterial DNA-dependent RNA polymerase.[6]
-
Streptovaricins: These compounds share the naphthalenoid core and are known for their antibacterial and antiviral activities.[3]
-
Geldanamycin and its Analogs (Macbecins, Herbimycins): These are benzoquinone ansamycins, differing from this compound in their aromatic core.[3][4] They are renowned as potent inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncogenic proteins.[3][7][8][9][10] This inhibitory action leads to the degradation of Hsp90 client proteins, making them promising anticancer agents.[7][11]
-
Other Naphthomycins: Numerous other Naphthomycin derivatives have been isolated, such as Naphthomycins H, L, M, and N, differing in the substitution patterns on the ansa chain and the naphthoquinone core.[1][12]
The structural diversity arises from variations in the ansa chain length (e.g., C15 in ansaeomycins, C23 in some naphthomycins), oxidation states of the core, and substitutions on both the ansa bridge and the aromatic moiety.[1]
Quantitative Bioactivity Data
The biological activity of this compound and its analogs is a key area of research. The following tables summarize representative quantitative data, primarily focusing on cytotoxicity (IC50 values) against cancer cell lines and antibacterial activity (Minimum Inhibitory Concentration, MIC).
Table 1: Cytotoxicity (IC50) of this compound and Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | P388 (Murine Leukemia) | 0.4 µg/mL | [5] |
| This compound | L1210 (Murine Leukemia) | 1.3 µg/mL | [5] |
| This compound | L5178Y (Murine Leukemia) | 0.4 µg/mL | [5] |
| Hygrolansamycin B | AGS (Gastric Adenocarcinoma) | > 100 µM | [13] |
| Hygrolansamycin B | B16F10 (Murine Melanoma) | > 100 µM | [13] |
| Hygrolansamycin B | HeLa (Cervical Carcinoma) | > 100 µM | [13] |
| Hygrolansamycin B | MDA-MB-231 (Breast Cancer) | > 100 µM | [13] |
| Hygrolansamycin B | PC12 (Pheochromocytoma) | > 100 µM | [13] |
| Nivelactam | A549 (Lung), HCT116 (Colon), etc. | 3.76 - 15.02 µM | [14] |
| 19-Fluoro-reblastatin analog | SKOV-3 (Ovarian Cancer) | 54 nM | [9] |
| 19-Fluoro-reblastatin analog | MCF7 (Breast Cancer) | 18 nM | [9] |
| 17-AAG (Geldanamycin analog) | SKOV-3 (Ovarian Cancer) | 240 nM | [9] |
| 17-AAG (Geldanamycin analog) | MCF7 (Breast Cancer) | 58 nM | [9] |
Table 2: Antibacterial Activity (MIC) of Naphthomycin Analogs
| Compound | Bacterial Strain | MIC Value | Reference |
| Naphthoquinone-meroterpenoid 3 | Staphylococcus aureus | 5 µg/mL | [15] |
| Naphthoquinone-meroterpenoid 5 | Staphylococcus aureus | 5 µg/mL | [15] |
| Naphthoquinone-meroterpenoid 3 | Mycobacterium smegmatis | 9 µg/mL | [15] |
| Naphthoquinone-meroterpenoid 5 | Mycobacterium smegmatis | 9 µg/mL | [15] |
| Chaetocochin C / Chetomin A | Staphylococcus aureus | 0.12 - 9.6 µg/mL | [16] |
| Chaetocochin C / Chetomin A | Bacillus subtilis | 0.12 - 9.6 µg/mL | [16] |
| Rifampin | Mycobacterium tuberculosis | 0.5 µg/mL | [17] |
| Rifamycin SV | Mycobacterium tuberculosis | 0.05 µg/mL | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of these complex natural products. Below are representative protocols for isolation, cytotoxicity testing, and target-based assays.
This protocol outlines a general workflow for extracting and purifying ansamycin-class antibiotics from bacterial cultures.
-
Fermentation: Inoculate a suitable production medium (e.g., oatmeal medium, YMG agar) with a high-yielding strain of Streptomyces (e.g., Streptomyces sp. CS, S. collinus).[2][14] Incubate under optimal conditions (temperature, shaking speed, duration) to maximize secondary metabolite production.
-
Extraction: After fermentation, separate the mycelia from the culture broth by centrifugation or filtration. Extract the mycelia and the broth separately using an organic solvent such as ethyl acetate or methanol. Combine the organic extracts.
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between an immiscible solvent pair (e.g., n-hexane and methanol) to remove nonpolar impurities like lipids.
-
Chromatographic Purification: Subject the polar extract to a series of chromatographic steps.
-
Silica Gel Chromatography: Perform initial fractionation using a silica gel column with a gradient elution system (e.g., dichloromethane-methanol or chloroform-acetone).
-
Sephadex LH-20 Chromatography: Further purify the active fractions using size-exclusion chromatography with a solvent like methanol to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): Achieve final purification using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).
-
-
Structural Elucidation: Characterize the pure compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1D and 2D) to confirm the structure.[1]
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cultured cells.[18][19]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Naphthomycin analogs) in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.[19] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[20] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[21]
This assay measures the ability of a compound to inhibit the binding of a fluorescently labeled ligand (like geldanamycin) to the N-terminal ATP-binding pocket of Hsp90.[22][23]
-
Reagent Preparation: Prepare assay buffer and dilute recombinant human Hsp90α protein, a FITC-labeled geldanamycin probe, and test inhibitors to their final concentrations in the buffer.
-
Reaction Setup: In a black 96-well microplate, add the Hsp90α protein solution.
-
Inhibitor Addition: Add various concentrations of the test compound (or a known inhibitor like unlabeled geldanamycin as a positive control) to the wells. Add buffer for "no inhibitor" controls. Incubate for 10-15 minutes at room temperature to allow for binding.
-
Probe Addition: Add the FITC-labeled geldanamycin probe to all wells. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate for 2-3 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[22]
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) on a microplate reader equipped with appropriate filters (e.g., excitation at 485 nm, emission at 530 nm).[22]
-
Data Analysis: High FP values indicate that the fluorescent probe is bound to the large Hsp90 protein. A decrease in FP signifies that the test inhibitor has displaced the probe from the Hsp90 binding site.[23] Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound and its analogs.
Caption: Workflow for Natural Product Discovery and Development.
Caption: Mechanism of Action for Hsp90-Inhibiting Ansamycins.
References
- 1. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. Ansamycin - Wikipedia [en.wikipedia.org]
- 5. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rifamycin antibiotic resistance by ADP-ribosylation: Structure and diversity of Arr - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new ansamycin antibiotic, naphthomycin H from a Streptomyces species Y-83,40369 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
The Ansamycin Antibiotics: A Technical Review of Mechanism, Activity, and Therapeutic Potential
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The ansamycins are a family of macrocyclic antibiotics, primarily produced by actinomycete bacteria, characterized by an aliphatic ansa chain bridging an aromatic nucleus. This structural motif bestows a wide range of biological activities, from potent antibacterial and antiviral effects to anticancer properties. This technical guide provides an in-depth review of the two major classes of ansamycins: the naphthalenoid rifamycins, which are cornerstones in the treatment of mycobacterial infections, and the benzenoid ansamycins, such as geldanamycin, known for their potent inhibition of Heat Shock Protein 90 (Hsp90). We will explore their mechanisms of action, spectrum of activity, pharmacokinetic profiles, and the molecular basis of resistance. Detailed experimental protocols for key assays and quantitative data on antimicrobial efficacy are presented to serve as a resource for researchers in the field.
Introduction to Ansamycins
The term "ansamycin" is derived from the Latin word ansa, meaning "handle," which aptly describes their unique chemical structure. This family of secondary metabolites exhibits significant antimicrobial activity against many Gram-positive and some Gram-negative bacteria. The ansamycin family is broadly divided into two main groups based on the nature of their aromatic core:
-
Naphthalenoid Ansamycins: This group, exemplified by the rifamycins, features a naphthalene or naphthoquinone core. Their primary clinical utility is in the treatment of infections caused by mycobacteria, such as tuberculosis and leprosy.
-
Benzenoid Ansamycins: This group, which includes geldanamycin and herbimycin, has a benzene or benzoquinone core. While initially investigated for antibacterial properties, their profound effects on eukaryotic cells, particularly their antitumor activities, have become the main focus of research.
This guide will systematically review these two pivotal classes, focusing on the molecular interactions and experimental methodologies that define their study.
The Rifamycins: Potent Inhibitors of Bacterial Transcription
The rifamycins are among the most important antibiotics used in modern medicine, with rifampicin (also known as rifampin) being a first-line drug for tuberculosis treatment.
Mechanism of Action
The antibacterial effect of rifamycins stems from their highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.
-
Target Specificity: Rifampicin binds with high affinity to the β-subunit of the prokaryotic RNAP. This binding is highly selective; the corresponding mammalian enzymes are not affected, which accounts for the antibiotic's therapeutic window.
-
Inhibition of RNA Elongation: The antibiotic positions itself within the DNA/RNA channel of the enzyme. It does not prevent the initiation of transcription or the formation of the first phosphodiester bond. Instead, it physically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides, thereby halting further synthesis. This steric occlusion prevents the production of functional messenger RNA, leading to a cessation of protein synthesis and ultimately, bacterial death.
Resistance to rifampicin typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP. These mutations alter the drug's binding site, reducing its affinity for the enzyme.
Visualizing the Mechanism of Rifampicin
The following diagram illustrates the inhibitory action of rifampicin on bacterial RNA polymerase.
Methodological & Application
Naphthomycin A solubility in DMSO versus aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthomycin A is a member of the ansamycin family of antibiotics, known for its potent antibacterial, antifungal, and antitumor activities. Its mechanism of action is primarily attributed to the inhibition of SH enzymes, particularly those involved in nucleic acid biosynthesis. Due to its hydrophobic nature, understanding the solubility of this compound in various solvent systems is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. These application notes provide a summary of the solubility of this compound in Dimethyl Sulfoxide (DMSO) versus aqueous buffers, along with detailed protocols for solubility determination.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in DMSO and is known to be sparingly soluble in aqueous solutions. The following table summarizes the available quantitative data.
| Solvent System | Solubility |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL[1] |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound powder to room temperature.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the widely used shake-flask method to determine the thermodynamic solubility of this compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS).[2][3][4]
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment.
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand to let the excess solid settle.
-
Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged at high speed (e.g., 10,000 x g for 10 minutes) and/or filtered through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the clear filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve of this compound in the same buffer should be prepared for accurate quantification.
-
The determined concentration represents the saturation solubility of this compound in the aqueous buffer under the specified conditions.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the aqueous solubility of this compound.
Caption: Shake-Flask Solubility Determination Workflow.
This compound and the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of transcription factors. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, making it a relevant target for anti-inflammatory and anticancer agents. The diagram below illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by this compound.
Caption: Inhibition of the NF-κB Signaling Pathway.
References
Protocol for Naphthomycin A Stock Solution Preparation and Storage
Application Note: This document provides a detailed protocol for the preparation and storage of Naphthomycin A stock solutions for use in research and drug development applications. This compound is a naphthalenic ansamycin antibiotic with antibacterial, antifungal, and antitumor properties.[1] Adherence to this protocol will help ensure the stability and consistent performance of this compound in experimental settings.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₄₆ClNO₉ | [2] |
| Molecular Weight | 720.26 g/mol | [1] |
| Appearance | Yellow Pigment | [1] |
| Storage Temperature | -20°C (for stock solutions) |
Experimental Protocol: this compound Stock Solution Preparation
This protocol details the steps for preparing a sterile stock solution of this compound. As this compound is a yellow pigment, it is recommended to protect it from light.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile deionized water or appropriate sterile buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)
-
Sterile syringes
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
Pre-dissolution Steps:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain sterility.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder directly into the tube.
-
-
Dissolving this compound:
-
To the weighed this compound powder, add a small volume of sterile DMSO to create a concentrated primary stock. For example, to prepare a 10 mM stock solution, dissolve 7.21 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.
-
-
Sterilization:
-
If the final application requires a sterile solution, filter the dissolved this compound stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting (amber) microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage.
-
Signaling Pathway Visualization
The cytotoxic effects of this compound are attributed to its ability to inhibit nucleic acid synthesis.[3] The following diagram illustrates this proposed mechanism of action.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays Using Naphthomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthomycin A is a member of the ansamycin family of antibiotics, isolated from Streptomyces collinus. It exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Its cytotoxic effects against cancer cells are of significant interest in drug development. This document provides detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays and summarizes its known mechanisms of action.
Mechanism of Action
The primary mechanism of cytotoxicity for this compound is believed to be the inhibition of sulfhydryl (SH) enzymes that are critical for nucleic acid biosynthesis.[1] This inhibition disrupts essential cellular processes, leading to a halt in proliferation and ultimately cell death. The activity of this compound can be reversed by the presence of SH compounds like 2-mercaptoethanol, dithiothreitol, and glutathione.[1]
Additionally, this compound, like other quinone-containing compounds, has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway . This pathway is a cellular defense mechanism against oxidative stress. While seemingly counterintuitive for a cytotoxic agent, this activation may represent a cellular stress response to the compound. The interplay between the direct cytotoxic effects and the induction of this protective pathway is a key area of ongoing research.
Data Presentation
The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines.
| Cell Line | Cell Type | Organism | IC50 (µg/mL) | Reference |
| P388 | Murine Leukemia | Mouse | 0.4 - 1.3 | [1] |
| L1210 | Murine Leukemia | Mouse | 0.4 - 1.3 | [1] |
| L5178Y | Murine Leukemia | Mouse | 0.4 - 1.3 | [1] |
Note: IC50 values for this compound against a broader range of human cancer cell lines are not extensively reported in the public domain. The provided data is based on studies with murine cell lines.
Signaling Pathway Diagrams
Caption: Proposed cytotoxic mechanism of this compound.
Caption: Nrf2-ARE antioxidant response pathway activation.
Experimental Protocols
Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or acidified SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, which occurs during necrosis.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (phenol red-free medium is recommended for this assay)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include the following controls:
-
Untreated Control: Cells in medium only (for measuring spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.
-
Vehicle Control: Cells treated with the vehicle used for this compound.
-
Medium Background Control: Medium only.
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).
-
Conclusion
The provided protocols offer a robust framework for evaluating the cytotoxic effects of this compound. The MTT assay provides insights into metabolic activity and cell viability, while the LDH assay specifically measures membrane integrity and necrotic cell death. By understanding its mechanism of action involving the inhibition of SH enzymes and the potential modulation of the Nrf2 pathway, researchers can better interpret the results of these assays and advance the development of this compound as a potential anticancer agent. It is recommended to use multiple assay types to gain a comprehensive understanding of the cytotoxic profile of this compound.
References
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Naphthomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthomycin A is a member of the ansamycin class of antibiotics, known for their complex structures and diverse biological activities. Isolated from Streptomyces species, this compound has demonstrated antibacterial, antifungal, and antitumor properties.[1] This document provides detailed protocols for the in vitro antibacterial susceptibility testing of this compound, guidance on data interpretation, and an overview of its potential mechanisms of action. These application notes are intended to assist researchers in evaluating the antibacterial efficacy of this compound against various bacterial strains.
Data Presentation
A comprehensive search of scientific literature did not yield a consolidated table of specific Minimum Inhibitory Concentration (MIC) values for this compound against a standardized panel of bacteria. However, qualitative descriptions of its activity are available.
Table 1: Summary of Antibacterial Activity of this compound
| Bacterial Type | Activity Level |
| Gram-positive bacteria | Generally reported to have activity against Gram-positive bacteria. |
| Gram-negative bacteria | Reports on activity against Gram-negative bacteria are less consistent, suggesting potentially lower efficacy or the influence of factors like efflux pumps. |
| Mycobacterium species | Some ansamycins are known for their anti-mycobacterial properties, but specific data for this compound is not widely available. |
Note: The lack of specific, publicly available MIC data necessitates empirical determination for the bacterial strains of interest using the protocols outlined below.
Experimental Protocols
The following are standardized methods for determining the in vitro antibacterial susceptibility of this compound. The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.
-
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of this compound Disks:
-
Apply a known concentration of this compound solution to sterile filter paper disks and allow them to dry under sterile conditions. The concentration will need to be optimized for the desired zone of inhibition.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is currently not established for this compound. Therefore, this method is primarily for screening purposes until standardized interpretive criteria are available.
-
Visualizations
Experimental Workflow
Caption: Workflow for In Vitro Antibacterial Susceptibility Testing.
Proposed Mechanism of Action
The precise antibacterial mechanism of this compound is not fully elucidated. However, literature suggests two potential pathways: inhibition of SH (sulfhydryl) enzymes involved in nucleic acid synthesis and targeting bacterial RNA polymerase, a known mechanism for other ansamycin antibiotics.
Caption: Proposed Mechanisms of Antibacterial Action for this compound.
References
Application of Naphthomycin A in the Study of Bacterial Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthomycin A is a member of the ansamycin family of antibiotics, a class of compounds known for their potent antimicrobial and antitumor activities.[1] Isolated from Streptomyces species, this compound possesses a unique naphthalenic core structure with a long aliphatic ansa chain.[2] Its primary mode of action in bacteria is the inhibition of transcription, a fundamental process for bacterial survival and pathogenesis. This makes this compound a valuable tool for studying the intricacies of bacterial RNA polymerase (RNAP) and for the development of novel antibacterial agents. This document provides detailed application notes and protocols for utilizing this compound in the investigation of bacterial transcription.
Mechanism of Action
This compound, like other ansamycins such as rifampicin, targets the bacterial DNA-dependent RNA polymerase (RNAP).[3][4] The binding site for ansamycins is located on the β-subunit of the RNAP holoenzyme.[4] By binding to this subunit, this compound physically obstructs the path of the elongating RNA transcript, leading to a halt in RNA synthesis.[1] This steric hindrance prevents the formation of phosphodiester bonds and the extension of the nascent RNA chain beyond a few nucleotides, effectively blocking gene expression at the elongation stage of transcription.[1]
dot
References
- 1. MIC values do not predict the intraphagocytic killing of Staphylococcus aureus by naphthalenic ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the Pseudomonas aeruginosa Aminoglycoside Differential Resistomes Allows Defining Genes Simultaneously Involved in Intrinsic Antibiotic Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new ansamycin antibiotic, naphthomycin H from a Streptomyces species Y-83,40369 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Naphthomycin A as a Tool for Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthomycin A is a member of the ansamycin family of antibiotics, a group of natural products characterized by an aliphatic ansa chain bridging a naphthoquinone core.[1][2] Originally isolated from Streptomyces collinus, it exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Its unique mode of action, primarily centered on the inhibition of specific enzymes, makes it a valuable tool compound for studying enzyme kinetics, validating novel drug targets, and exploring cellular signaling pathways. This document provides detailed information on its mechanism of action, quantitative data on its inhibitory activities, and protocols for its use in research settings.
Mechanism of Action and Target Enzymes
This compound's biological effects are attributed to its ability to inhibit several key enzymes. Its mechanism is distinct among the ansamycin group of antibiotics.[3]
-
Inhibition of SH Enzymes: A primary mechanism of this compound's cytotoxicity is the inhibition of various sulfhydryl (SH) enzymes.[3] It particularly affects enzymes crucial for nucleic acid biosynthesis. This activity can be reversed by the presence of SH compounds such as 2-mercaptoethanol, dithiothreitol (DTT), and glutathione, a critical consideration for experimental design.[3]
-
Bacterial RNA Polymerase (RNAP) Inhibition: this compound is a potent inhibitor of bacterial RNA polymerase. It is thought to bind to the "switch region" of RNAP, a distinct site from the one targeted by rifamycins.[4] This interaction interferes with conformational changes necessary for transcription, thereby blocking RNA synthesis.[4] Because the switch region is highly conserved across many bacterial species, this compound can serve as a broad-spectrum inhibitor for studying bacterial transcription.[4]
-
Potential Hsp90 Inhibition: The 1,4-naphthoquinone scaffold, which is central to this compound's structure, has been identified in other molecules as a new class of Heat Shock Protein 90 (Hsp90) inhibitors.[5] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth and survival, including many oncoproteins.[5] Inhibition of Hsp90 leads to the degradation of these client proteins, providing a multifaceted attack on cancer cells.[5]
-
Potential Topoisomerase Inhibition: Naphthoquinone derivatives have been shown to be potent inhibitors of topoisomerase I and II, enzymes that are critical for managing DNA topology during replication and transcription.[6][7] This suggests that this compound may also exert its effects through this pathway.
Data Presentation: Inhibitory Activities
The following tables summarize the reported quantitative data for this compound's inhibitory and cytotoxic effects.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| P388 | Murine Leukemia | 0.4 - 1.3 | [3] |
| L1210 | Murine Leukemia | 0.4 - 1.3 | [3] |
| L5178Y | Murine Leukemia | 0.4 - 1.3 | [3] |
Table 2: Enzyme and Pathway Inhibitory Activity of this compound
| Target/Pathway | Assay System | Concentration/IC50 | Reference |
| Nucleic Acid Synthesis | L5178Y Cells | ~50% inhibition at 2 µg/mL | [3] |
| Alkaline Phosphodiesterase | L5178Y Cell Lysate | IC50 ≈ 7.6 µg/mL | [3] |
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows associated with this compound.
Caption: Mechanism of action for this compound.
Caption: Workflow for evaluating this compound.
Caption: Logical flow of enzyme inhibition.
Experimental Protocols
Protocol 1: In Vitro Bacterial RNA Polymerase (RNAP) Inhibition Assay
This protocol describes a non-radioactive, fluorescence-based assay to measure the inhibition of bacterial RNAP.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Purified bacterial RNA Polymerase (e.g., E. coli RNAP holoenzyme)
-
Linear DNA template containing a suitable promoter (e.g., T7 A1 promoter)
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT)
-
RNA-binding fluorescent dye (e.g., RiboGreen™)
-
RNase-free water
-
Black 96-well microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in transcription buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only control.
-
Assay Reaction Setup: In each well of the 96-well plate, add the following in order:
-
2 µL of this compound dilution or DMSO vehicle.
-
43 µL of a master mix containing transcription buffer, DNA template (final concentration ~20 nM), and RNAP (final concentration ~50 nM).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the RNAP.
-
Initiate Transcription: Add 5 µL of NTP mix (final concentration 1 mM each) to each well to start the reaction.
-
Transcription Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction and Detect RNA: Stop the reaction by adding EDTA (final concentration 25 mM). Add the RNA-binding dye according to the manufacturer's instructions.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~480/520 nm for RiboGreen™).
-
Data Analysis: Subtract the background fluorescence (no enzyme control). Normalize the data to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Cancer cell line (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plate
-
Plate reader with absorbance detection (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add MTT Reagent: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize Formazan: Carefully remove the medium. Add 100 µL of solubilization buffer to each well and mix thoroughly on a plate shaker to dissolve the crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells (100% viability). Plot the percent viability against the logarithm of this compound concentration to calculate the IC50 value.
Protocol 3: Hsp90 Client Protein Degradation Assay (Western Blot)
This protocol assesses whether this compound induces the degradation of a known Hsp90 client protein (e.g., HER2, Akt) in cells, a hallmark of Hsp90 inhibition.[5]
Materials:
-
This compound
-
Cancer cell line overexpressing an Hsp90 client (e.g., SK-BR-3 for HER2)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for 16-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-HER2) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensity of the client protein across different treatment concentrations. Use β-actin as a loading control to ensure equal protein loading. A dose-dependent decrease in the client protein level indicates Hsp90 inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Naphthomycin - Wikipedia [en.wikipedia.org]
- 3. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of Hsp90 inhibitors that contain the 1,4-naphthoquinone scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of topoisomerase I by naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase I/II inhibition by a novel naphthoquinone containing a modified anthracycline ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of Naphthomycin A by LC-MS
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a robust framework for the detection and quantification of Naphthomycin A using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined are based on established principles for the analysis of similar macrocyclic antibiotics and are intended to serve as a detailed guide for method development and validation.
Introduction
This compound is a member of the ansamycin class of antibiotics, characterized by a naphthalenic core and a long aliphatic ansa chain. It exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties. The primary mechanism of action for this compound is the inhibition of nucleic acid synthesis through the targeting of sulfhydryl (SH) groups on key enzymes, such as DNA-dependent RNA polymerase.
Accurate and sensitive quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the high selectivity and sensitivity required for these applications.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix (e.g., plasma, serum, tissue homogenate, fermentation broth). Below are two common protocols: protein precipitation for cleaner samples and solid-phase extraction for more complex matrices.
Protocol 2.1.1: Protein Precipitation (for Plasma or Serum)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound or another ansamycin antibiotic not present in the sample).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Protocol 2.1.2: Solid-Phase Extraction (SPE) (for Complex Matrices)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a C18 or polymeric reversed-phase cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the sample (e.g., 1 mL of fermentation broth or tissue homogenate) with 1 mL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C and reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS analysis.
Liquid Chromatography (LC) Method
The following is a proposed starting method for the chromatographic separation of this compound. Optimization may be required based on the specific LC system and sample matrix.
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10-10.1 min: 95-10% B; 10.1-12 min: 10% B. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
Mass Spectrometry (MS) Method
Detection should be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
Method Development for MRM Transitions:
-
Determine the Precursor Ion: Infuse a standard solution of this compound (approx. 1 µg/mL in methanol) directly into the mass spectrometer. Perform a full scan in both positive and negative electrospray ionization (ESI) modes to identify the precursor ion (likely [M+H]⁺ or [M-H]⁻). The molecular weight of this compound is 720.26 g/mol .
-
Identify Product Ions: Perform a product ion scan on the selected precursor ion. Fragment the precursor ion using a range of collision energies to identify stable and intense product ions.
-
Optimize MRM Transitions: Select at least two of the most intense and specific product ions for each precursor. Optimize the collision energy for each transition to maximize the signal intensity. The transition that gives the highest signal will be the "quantifier," and the second most intense will be the "qualifier."
Proposed Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be determined). |
| Ion Source Temp. | 500°C. |
| Capillary Voltage | 3.5 kV. |
| Gas Flow | To be optimized for the specific instrument. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | To be determined experimentally (see above). |
| Collision Energy | To be optimized for each transition. |
Quantitative Data Summary
The following tables present a template for summarizing the quantitative data obtained during method validation. The values provided are hypothetical examples and should be replaced with experimental data.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x |
Table 2: Precision and Accuracy
| Analyte | QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Mid | 100 | < 15 | < 15 | 85 - 115 | |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| This compound | Low | 85 - 115 | 85 - 115 |
| High | 85 - 115 | 85 - 115 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.3 | 1 |
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed inhibitory pathway of this compound on bacterial growth.
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound.
Conclusion
The protocols and application notes provided herein offer a comprehensive starting point for the development and validation of a sensitive and selective LC-MS method for the detection and quantification of this compound. While the chromatographic and sample preparation conditions are based on well-established methods for similar analytes, the mass spectrometric parameters, particularly the MRM transitions, must be empirically determined and optimized for the specific instrumentation used. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality, reliable data for research and drug development applications.
Troubleshooting & Optimization
Troubleshooting Naphthomycin A insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphthomycin A. The information is presented in a question-and-answer format to directly address common issues, particularly its insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after adding this compound to my cell culture medium. What is the cause?
A1: Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is known to be insoluble in water and ethanol. Direct addition of a DMSO stock to aqueous media can cause the compound to crash out of solution.
-
High Final Concentration: The final concentration of this compound in your culture medium may exceed its solubility limit in the presence of media components.
-
Improper Stock Solution Preparation: The initial stock solution in DMSO may not have been fully dissolved or may have been prepared at a concentration too high for stable dilution.
-
Temperature and pH: Changes in temperature and pH upon addition to the culture medium can affect the solubility of this compound.
-
Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce the solubility of the compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). It is practically insoluble in water and ethanol.
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: Based on available data, this compound is soluble in DMSO at concentrations of at least 10.8 mg/mL. To ensure complete dissolution and stability, it is advisable to prepare stock solutions at a concentration that is not at the upper limit of its solubility. A slightly lower concentration may provide a better safety margin against precipitation upon storage or dilution.
Q4: How can I prevent precipitation when adding the this compound stock solution to my cell culture medium?
A4: To prevent precipitation, it is crucial to follow a careful dilution protocol. Here are some key recommendations:
-
Serial Dilution: Perform a serial dilution of your DMSO stock solution in pre-warmed (37°C) cell culture medium.
-
Rapid Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and even distribution.
-
Avoid High DMSO Concentrations: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5%. High concentrations of DMSO can also promote precipitation of hydrophobic compounds.
-
Pre-warm the Medium: Adding the stock solution to cold medium can decrease the solubility of this compound.
Q5: What is the known mechanism of action of this compound?
A5: this compound is an antibiotic that functions as an inhibitor of bacterial RNA polymerase. It binds to a specific site on the RNA polymerase known as the "switch region," thereby blocking RNA synthesis. While it has shown antitumor activity in eukaryotic cells, its precise mechanism of action in these cells is less well-defined but is thought to involve the inhibition of various sulfhydryl (SH) group-containing enzymes, particularly those involved in nucleic acid biosynthesis.[1]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10.8 mg/mL | Recommended for stock solutions. |
| DMSO:PBS (pH 7.2) (1:1) | ≥ 2.5 mg/mL | A mixture with a physiological buffer can also be used. |
| Water | Insoluble | Avoid using water as a primary solvent. |
| Ethanol | Insoluble | Not a suitable solvent for this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Aseptically weigh out the desired amount of this compound powder. For a 10 mg/mL stock, you would weigh 10 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol provides a stepwise method for diluting a DMSO stock solution of this compound into cell culture medium to minimize precipitation.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, dilute the 10 mg/mL stock 1:100 in medium to get a 100 µg/mL solution.
-
Pipette 990 µL of pre-warmed medium into a sterile tube.
-
Add 10 µL of the 10 mg/mL this compound stock solution to the medium.
-
Immediately vortex the tube gently for 10-15 seconds.
-
-
Final Dilution: Add the desired volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to your cell culture plate or flask containing pre-warmed medium.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Visually inspect the medium under a microscope for any signs of precipitation immediately after addition and before placing it in the incubator.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: this compound's inhibitory action on bacterial RNA polymerase.
References
Naphthomycin A stability under different pH and temperature conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Naphthomycin A and offers troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: As a powdered solid, this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1][2] Recommended storage is at -20°C for long-term stability.[3] For solutions, it is advisable to prepare stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[3] Protect solutions from light to prevent photodegradation.[3]
Q2: What solvents are suitable for dissolving this compound?
A: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Q3: Is there specific data on the stability of this compound at different pH values and temperatures?
A: Specific, publicly available quantitative data on the stability of this compound across a wide range of pH and temperature conditions is limited. A study from 1979, "Degradation studies of naphthomycin," exists but its detailed findings are not readily accessible. Generally, ansamycin antibiotics can be susceptible to degradation under acidic or alkaline conditions and at elevated temperatures.[4][5] It is highly recommended to perform in-house stability studies for your specific experimental conditions.
Q4: How can I assess the stability of my this compound solution?
A: The stability of a this compound solution can be monitored by High-Performance Liquid Chromatography (HPLC).[6][7][8][9][10] A stability-indicating HPLC method can separate the intact this compound from its degradation products. By analyzing samples over time under your specific storage or experimental conditions, you can determine the rate of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound before each experiment. Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH of the medium) using HPLC. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Exposure to light. | Protect this compound solutions from light by using amber vials or wrapping containers in foil. | |
| Precipitation of this compound in aqueous solutions. | Low solubility in aqueous media. | Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but not high enough to be toxic to cells. Consider using a surfactant or other formulation strategies if solubility is a persistent issue. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. Adjust storage and experimental conditions to minimize degradation. |
Data on this compound Stability
As of the latest update, comprehensive quantitative data on the stability of this compound under a wide range of pH and temperature conditions is not available in publicly accessible literature. Researchers are strongly encouraged to perform their own stability studies relevant to their specific experimental setups. The following table is a template that can be used to summarize findings from such in-house studies.
Table 1: Template for Summarizing this compound Stability Data
| pH | Temperature (°C) | Incubation Time (hours) | % this compound Remaining | Observations |
| 5.0 | 4 | |||
| 5.0 | 25 (Room Temp) | |||
| 5.0 | 37 | |||
| 7.4 | 4 | |||
| 7.4 | 25 (Room Temp) | |||
| 7.4 | 37 | |||
| 9.0 | 4 | |||
| 9.0 | 25 (Room Temp) | |||
| 9.0 | 37 |
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol provides a general framework for determining the stability of this compound in aqueous solutions at different pH and temperature conditions.
1. Materials
-
This compound
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Incubators or water baths
2. Preparation of Solutions
-
This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 5.0, 7.4, and 9.0) using appropriate buffer components.
3. Stability Study Setup
-
For each pH and temperature condition to be tested, dilute the this compound stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Divide the solutions into aliquots in amber vials.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
4. HPLC Analysis
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: this compound has a characteristic UV absorbance spectrum. A suitable wavelength for detection should be determined by scanning the UV spectrum of the compound (a wavelength around 276 nm can be a starting point).
-
Injection Volume: 20 µL
-
-
Analysis Schedule: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Inject the samples into the HPLC system.
-
Record the peak area of the intact this compound.
5. Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound, which involves the inhibition of sulfhydryl (SH) enzymes, leading to the disruption of critical cellular processes.
Caption: General mechanism of this compound action.
Experimental Workflow for Stability Assessment
The diagram below outlines the key steps in performing a stability study of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Is storing the antibiotics in a Mylar bag with oxygen absorbers (used for freeze-dried food preservation) a viable option for long-term storage? - JASE Medical [jasemedical.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Naphthomycin A Resistance in Bacterial Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naphthomycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming bacterial resistance to this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ansamycin antibiotic that exhibits antibacterial, antifungal, and antitumor activities.[1] Its primary mode of action in bacteria is the inhibition of various sulfhydryl (SH) enzymes that are critical for nucleic acid biosynthesis.[2] This inhibition disrupts essential cellular processes, including DNA and RNA synthesis, ultimately leading to cell death.[2]
Q2: What are the common mechanisms of bacterial resistance to antibiotics?
Bacteria can develop resistance to antibiotics through several mechanisms, including:
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it ineffective.
-
Target Modification: Alterations in the bacterial target site, such as mutations in the enzymes that this compound inhibits, can prevent the antibiotic from binding effectively.
-
Efflux Pumps: Bacteria can actively transport the antibiotic out of the cell using efflux pumps, preventing it from reaching its intracellular target at a sufficient concentration.[3]
-
Reduced Permeability: Changes in the bacterial cell membrane can limit the uptake of the antibiotic.[3]
Q3: Are there known resistance mechanisms specific to this compound?
While specific resistance mechanisms to this compound are not as extensively documented as for some other antibiotics, resistance in the producing organism, Streptomyces, and other bacteria can be inferred from the general mechanisms of resistance to ansamycin antibiotics. The biosynthetic gene cluster of this compound has been found to contain putative genes for transport or resistance, suggesting that efflux pumps may play a role. Furthermore, given its mechanism of action, mutations in the target SH enzymes could also confer resistance.
Troubleshooting Guides
Problem 1: Decreased susceptibility or increased Minimum Inhibitory Concentration (MIC) of a bacterial strain to this compound.
This is a common indication that the bacterial strain has developed resistance. The following steps can help you characterize and potentially overcome this resistance.
Table 1: Comparative MIC Values for Susceptible and Potentially Resistant Strains
| Bacterial Strain | Expected MIC Range for Susceptible Strains (µg/mL) | Observed MIC (µg/mL) in Your Experiment | Fold Change in MIC |
| Staphylococcus aureus | 0.4 - 1.3[2] | [Enter your value] | [Calculate] |
| Mycobacterium tuberculosis | [Data not available in search results] | [Enter your value] | [Calculate] |
| Escherichia coli | [Data not available in search results] | [Enter your value] | [Calculate] |
| [Other Strains] | [Enter expected values] | [Enter your value] | [Calculate] |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for increased this compound MIC.
Experimental Protocols
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution: This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium for your bacterial strain).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours for S. aureus).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Problem 2: Suspected involvement of efflux pumps in resistance.
Increased expression of efflux pumps is a common mechanism of antibiotic resistance. The use of an efflux pump inhibitor (EPI) in combination with this compound can help to confirm this mechanism and restore susceptibility.
Signaling Pathway for Efflux Pump-Mediated Resistance
Caption: this compound efflux and inhibition by an EPI.
Experimental Protocol
-
Checkerboard Assay to Assess Synergy with an Efflux Pump Inhibitor (EPI): This assay determines if an EPI can potentiate the activity of this compound.
-
Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of this compound.
-
Along the y-axis, prepare serial dilutions of a known broad-spectrum EPI (e.g., Phenylalanine-arginine β-naphthylamide - PAβN).
-
Inoculate the wells with the resistant bacterial strain as described in the MIC protocol.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of this compound in the presence of different concentrations of the EPI. A significant reduction in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.
-
Problem 3: Suspected target modification or enzymatic inactivation.
If an EPI does not restore susceptibility, the resistance mechanism may involve modification of the drug target or enzymatic inactivation of this compound.
Workflow for Investigating Target Modification and Inactivation
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanisms of resistance to ansamycin antibiotics in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Naphthomycin A in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Naphthomycin A in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naphthalenic ansamycin antibiotic isolated from Streptomyces species.[1] It exhibits antibacterial, antifungal, and antitumor properties. The cytotoxic effects of this compound are attributed to its ability to inhibit various sulfhydryl (SH)-containing enzymes, particularly those involved in nucleic acid synthesis.[1] This leads to a more pronounced inhibition of DNA and RNA synthesis compared to protein synthesis.[1]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound stem from its reactivity towards proteins with accessible cysteine residues (SH groups). This can lead to the inhibition of a broad range of enzymes beyond its intended targets. One specifically identified off-target is alkaline phosphodiesterase.[1] Due to this mechanism, it is crucial to design experiments that can differentiate between the intended (on-target) and unintended (off-target) effects.
Q3: At what concentrations should I use this compound in my cellular assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. Based on available data, the IC50 values for this compound in murine leukemic cell lines (P388, L1210, and L5178Y) range from 0.4 to 1.3 µg/mL.[1] It is advisable to start with a concentration range that brackets these values and optimize for your cell line of interest.
Q4: How can I confirm that the observed effects in my assay are due to the inhibition of SH-containing enzymes?
A key characteristic of this compound's activity is that it can be reversed by the addition of sulfhydryl-containing compounds.[1] Including a control where you co-incubate your cells with this compound and a reducing agent like dithiothreitol (DTT) can help confirm this. If the observed phenotype is rescued or diminished in the presence of DTT, it strongly suggests that the effect is mediated through the inhibition of SH-containing proteins.
Troubleshooting Guide
Problem 1: High cytotoxicity observed at very low concentrations of this compound.
-
Possible Cause: The cell line you are using may be particularly sensitive to inhibitors of nucleic acid synthesis or may have a high expression of susceptible SH-containing enzymes.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Use a wide range of this compound concentrations to accurately determine the IC50 value for your specific cell line.
-
Reduce incubation time: Shorter exposure times may reveal more specific effects before widespread cytotoxicity occurs.
-
Use a rescue agent: Co-treat cells with this compound and a cell-permeable SH-reagent like DTT. A reversal of cytotoxicity will indicate that the effect is thiol-dependent.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: this compound solution instability or variability in cell health and density.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a trusted stock.
-
Standardize cell seeding: Ensure consistent cell numbers and confluency at the start of each experiment.
-
Monitor cell health: Regularly check your cell cultures for any signs of stress or contamination.
-
Problem 3: Difficulty in distinguishing on-target from off-target effects.
-
Possible Cause: The observed phenotype may be a composite of multiple effects due to this compound's broad reactivity.
-
Troubleshooting Steps:
-
Implement a DTT control: As detailed in the experimental protocols, use DTT to determine the thiol-dependency of the observed effect.
-
Use orthogonal approaches: If possible, use a structurally different compound with a similar proposed on-target activity or use genetic approaches (e.g., siRNA or CRISPR) to modulate the hypothesized target and see if it phenocopies the effect of this compound.
-
Analyze downstream markers: Investigate specific cellular pathways. For example, if you hypothesize that this compound is inhibiting a specific enzyme, measure the accumulation of its substrate or the reduction of its product.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| P388 | Murine Leukemia | 0.4 - 1.3 | [1] |
| L1210 | Murine Leukemia | 0.4 - 1.3 | [1] |
| L5178Y | Murine Leukemia | 0.4 - 1.3 | [1] |
| L5178Y | Murine Leukemia (Alkaline Phosphodiesterase) | ~7.6 | [1] |
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measuring DNA Synthesis Inhibition using the BrdU Assay
This protocol measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[2]
Materials:
-
This compound
-
BrdU Labeling Reagent
-
Fixation/Denaturation Solution
-
Anti-BrdU Antibody
-
Secondary Antibody (conjugated to a fluorescent marker or HRP)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
96-well plates suitable for fluorescence or absorbance reading
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol to expose the incorporated BrdU.
-
Antibody Incubation: Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the appropriate secondary antibody and incubate for 1 hour at room temperature in the dark (if using a fluorescent conjugate).
-
Washing: Repeat the washing steps.
-
Detection: Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the percentage of DNA synthesis inhibition.
Protocol 3: Differentiating On-Target vs. Off-Target Effects using Dithiothreitol (DTT)
This protocol outlines how to use DTT as a control to investigate if the observed effects of this compound are due to its interaction with thiol-containing proteins.
Experimental Design:
-
Group 1 (Control): Untreated cells.
-
Group 2 (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
Group 3 (this compound): Cells treated with the desired concentration of this compound.
-
Group 4 (DTT Control): Cells treated with DTT alone.
-
Group 5 (this compound + DTT): Cells co-treated with this compound and DTT.
Procedure:
-
Follow the procedure for your primary assay (e.g., MTT or BrdU assay).
-
For Group 5, add DTT (a typical final concentration to test is 1-5 mM) to the culture medium along with this compound.
-
Incubate for the standard duration of your assay.
-
Proceed with the assay's detection and data analysis steps.
Interpretation of Results:
-
No Rescue: If the effect of this compound is unchanged in the presence of DTT, it suggests the mechanism is likely independent of thiol-reactivity and may be considered a more specific "on-target" effect (assuming the primary target is not a thiol-containing enzyme whose inhibition is irreversible).
-
Partial or Full Rescue: If DTT partially or fully reverses the effect of this compound, it strongly indicates that the observed phenotype is due to the inhibition of one or more SH-containing proteins, which could be on-target or off-target.
Visualizations
Caption: A workflow for troubleshooting cellular assays with this compound.
Caption: The proposed signaling pathway of this compound's cytotoxic effects.
Caption: A logical diagram for interpreting the results of a DTT rescue experiment.
References
Naphthomycin A Interference in High-Throughput Screening Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding interference by Naphthomycin A in high-throughput screening (HTS) assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS assays?
This compound is a naphthalenic ansamycin antibiotic with known antibacterial, antifungal, and antitumor properties.[1] Its chemical structure, which includes a naphthoquinone moiety, makes it a potential Pan-Assay Interference Compound (PAINS).[2] PAINS are compounds known to cause false-positive results in HTS assays through various mechanisms, leading to a waste of resources and time in drug discovery pipelines.[3][4]
Q2: What are the primary mechanisms by which this compound can interfere with HTS assays?
Based on its naphthoquinone structure, this compound is likely to interfere with HTS assays through two primary mechanisms:
-
Redox Cycling: Naphthoquinones can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers), generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[5] This can lead to non-specific oxidation of assay components, including enzymes and detection reagents, causing false signals.[3][6]
-
Luciferase Inhibition: Compounds with a naphthoquinone scaffold have been shown to inhibit luciferase enzymes, a common reporter in HTS assays. This inhibition can be competitive with the luciferase substrate (e.g., luciferin), leading to a decrease in the luminescent signal and potentially being misinterpreted as a true hit in inhibitor screens.
Q3: Which types of HTS assays are most susceptible to interference by this compound?
Assays that are particularly vulnerable to this compound interference include:
-
Luciferase-based reporter gene assays: Due to the potential for direct inhibition of the luciferase enzyme.
-
Assays containing reducing agents (e.g., DTT, TCEP): These conditions can promote redox cycling of this compound.[5]
-
Cell-based assays measuring cytotoxicity or proliferation: ROS generated through redox cycling can induce cellular stress and toxicity, leading to false-positive hits in screens for cytotoxic compounds.
-
Assays with redox-sensitive enzymes or readouts: Enzymes with critical cysteine residues in their active sites are particularly susceptible to oxidation by ROS.[3]
Q4: How can I determine if this compound is causing interference in my assay?
A series of counter-screens and control experiments should be performed. These include:
-
Running the assay in the absence of the primary biological target: If this compound still produces a signal, it is likely interfering with the assay components.
-
Performing a redox cycling counter-screen: Assays such as the horseradish peroxidase-phenol red (HRP-PR) assay can detect the generation of H₂O₂.[3][6]
-
Testing for luciferase inhibition directly: Incubate this compound with purified luciferase to see if it inhibits its activity.
-
Varying the concentration of reducing agents: If the interference is dependent on the concentration of DTT or other reducing agents, redox cycling is a likely cause.
Troubleshooting Guides
Issue 1: Unexpected activity of this compound in a luciferase-based assay.
Possible Cause: Direct inhibition of the luciferase enzyme.
Troubleshooting Steps:
-
Perform a direct luciferase inhibition assay:
-
Set up a reaction with purified firefly luciferase, its substrates (luciferin and ATP), and varying concentrations of this compound.
-
Measure the luminescence signal and calculate the IC50 for luciferase inhibition.
-
If this compound inhibits luciferase in the low micromolar range, it is a likely source of interference.
-
-
Use an alternative reporter system:
-
If possible, switch to a different reporter gene system that is not based on luciferase, such as beta-lactamase or secreted alkaline phosphatase.
-
-
Analyze the kinetics of inhibition:
-
If equipped for such studies, determine the mechanism of luciferase inhibition (e.g., competitive, non-competitive). This can provide further confirmation of direct enzyme interaction.
-
Issue 2: this compound shows activity in a cell-based assay, but the results are not reproducible in follow-up studies.
Possible Cause: Assay interference due to redox cycling and generation of reactive oxygen species (ROS).
Troubleshooting Steps:
-
Conduct a redox cycling counter-screen:
-
Add a ROS scavenger to your primary assay:
-
Include an antioxidant, such as N-acetylcysteine, in your cell-based assay. If the activity of this compound is diminished, it suggests that ROS generation is contributing to the observed effect.
-
-
Test for non-specific cytotoxicity:
-
Run a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo®) with and without your specific target of interest. If this compound is cytotoxic in both cases, its activity is likely non-specific.
-
Quantitative Data Summary
| Cell Line | IC50 (µg/mL) | Reference |
| P388 (Murine Leukemia) | 0.4 - 1.3 | [1] |
| L1210 (Murine Leukemia) | 0.4 - 1.3 | [1] |
| L5178Y (Murine Leukemia) | 0.4 - 1.3 | [1] |
| A-549 (Human Lung Carcinoma) | Not specified, but showed cytotoxicity | [7] |
| P388 (in a separate study) | Not specified, but showed cytotoxicity | [7] |
Experimental Protocols
Protocol 1: Horseradish Peroxidase-Phenol Red (HRP-PR) Assay for H₂O₂ Detection
This protocol is adapted from established methods to identify compounds that generate hydrogen peroxide through redox cycling.[3][6]
Materials:
-
Phenol Red solution
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) as a positive control
-
Assay buffer (the same as in your primary HTS)
-
This compound and other test compounds
-
384-well microplate
-
Plate reader capable of measuring absorbance at 610 nm
Procedure:
-
Prepare a stock solution of Phenol Red and HRP in the assay buffer.
-
In a 384-well plate, add your test compounds, including this compound, at the desired concentrations.
-
Include negative controls (vehicle, e.g., DMSO) and a positive control (a known concentration of H₂O₂).
-
Add the Phenol Red/HRP solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the absorbance at 610 nm. A decrease in absorbance indicates the oxidation of Phenol Red, signifying the presence of H₂O₂.
Protocol 2: Resazurin-Based Redox Cycling Assay
This protocol detects the reduction of resazurin to the fluorescent resorufin, catalyzed by redox-cycling compounds in the presence of a reducing agent.[6]
Materials:
-
Resazurin solution
-
Dithiothreitol (DTT)
-
Assay buffer
-
This compound and other test compounds
-
384-well black microplate
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Prepare a solution of resazurin and DTT in the assay buffer.
-
In a 384-well black plate, add your test compounds, including this compound.
-
Include negative controls (vehicle).
-
Add the resazurin/DTT solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate wavelengths. An increase in fluorescence indicates the reduction of resazurin and suggests redox activity of the compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound and Related Compounds
This compound and other naphthoquinones are known to activate the NRF2-ARE antioxidant response pathway.[8][9] Additionally, related natural products have been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are critical in cell survival, proliferation, and inflammation.
DOT script for NRF2-ARE Signaling Pathway Activation
Caption: Activation of the NRF2-ARE antioxidant pathway by this compound-induced oxidative stress.
DOT script for PI3K/Akt and MAPK Signaling Pathways
Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by this compound.
Experimental Workflow for Investigating HTS Interference
DOT script for HTS Interference Workflow
Caption: A logical workflow for troubleshooting potential HTS assay interference by this compound.
References
- 1. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A novel ansamycin, naphthomycin K from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 15-deoxynaphthomycins activating the antioxidant NRF2-ARE pathway from Streptomyces sp. N50 via genome mining, global regulator introduction, and molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and evaluation of a napyradiomycin as a potent Nrf2 activator: Anti-oxidative and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Naphthomycin A Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Naphthomycin A in cancer cell research. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound is not a single fixed value and is highly dependent on the specific cancer cell line and the experimental objective. As a starting point, a time-course experiment is recommended to determine the ideal duration of treatment. This typically involves exposing cells to a fixed concentration of this compound and assessing cell viability at multiple time points, such as 12, 24, 48, and 72 hours. The time point that yields the most significant and reproducible effect without causing excessive non-specific cell death should be chosen for subsequent experiments. For some cell lines and drug concentrations, shorter incubation times may be sufficient to induce a response, while others may require longer exposure.
Q2: What is the primary mechanism of action for this compound?
A2: this compound's primary mechanism of action is the inhibition of various sulfhydryl (SH) enzymes, which are crucial for nucleic acid biosynthesis.[1] This inhibition disrupts DNA and RNA synthesis more significantly than protein synthesis, ultimately leading to cytotoxicity in cancer cells.[1]
Q3: Which signaling pathways are affected by this compound and other naphthoquinones?
A3: Naphthoquinones, including this compound, are known to modulate several key signaling pathways in cancer cells. A primary effect is the generation of reactive oxygen species (ROS), which can, in turn, influence downstream pathways. These include the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, JNK, and p38), the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The interplay between these pathways ultimately determines the cellular response to treatment, which can include apoptosis, cell cycle arrest, and inhibition of proliferation.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is minimal (typically less than 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound. Protect the stock solution from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and consistent pipetting techniques. |
| Low or no cytotoxic effect observed | - Sub-optimal incubation time- Incorrect drug concentration- Cell line resistance- Drug degradation | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.- Perform a dose-response experiment with a wider range of concentrations.- Verify the sensitivity of your cell line to this compound from literature or preliminary experiments.- Use fresh aliquots of this compound stock solution; avoid repeated freeze-thaw cycles. |
| High background in cytotoxicity assay | - Contamination (bacterial, fungal, or mycoplasma)- Reagent interference | - Regularly test cell cultures for contamination.- Include appropriate controls (e.g., media only, cells with vehicle control) to identify the source of the high background. |
| Precipitation of this compound in culture medium | - Exceeding the solubility limit of the compound | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep the compound in solution.- Prepare fresh dilutions from the stock solution for each experiment. |
Experimental Protocols
Detailed Protocol for Determining IC50 of this compound using an MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A typical concentration range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a media-only control (no cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired incubation time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the media-only control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software package.
-
Quantitative Data
IC50 Values of this compound in Murine Leukemia Cell Lines
| Cell Line | IC50 (µg/mL) | Incubation Time |
| P388 | 0.4 - 1.3 | Not Specified[1] |
| L1210 | 0.4 - 1.3 | Not Specified[1] |
| L5178Y | 0.4 - 1.3 | Not Specified[1] |
Note: The available literature primarily reports IC50 values for this compound in murine cell lines without specifying the incubation time. Further research is needed to establish a comprehensive database for various human cancer cell lines at defined incubation periods.
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound induced signaling cascade.
Caption: Workflow for determining this compound IC50.
References
Validation & Comparative
Naphthomycin A versus Rifampicin: A Comparative Study on Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug discovery, the ansamycin class of antibiotics has long been a source of potent therapeutic agents. Among these, Rifampicin stands as a cornerstone in the treatment of mycobacterial infections. However, the emergence of drug-resistant strains necessitates a continuous search for novel alternatives. Naphthomycin A, another member of the ansamycin family, presents an intriguing candidate for comparative evaluation. This guide provides a detailed comparison of the antibacterial efficacy of this compound and Rifampicin, supported by available experimental data, to inform further research and development efforts.
Mechanisms of Action: A Tale of Two Ansamycins
Both this compound and Rifampicin belong to the ansamycin family of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA. However, nuances in their interaction with RNAP and other potential cellular targets differentiate their biological activities.
Rifampicin specifically targets the β-subunit of the bacterial DNA-dependent RNA polymerase.[1][2][3] It forms a stable complex with the enzyme, physically blocking the elongation of the nascent RNA chain, thereby halting protein synthesis and leading to bacterial cell death.[3] This targeted inhibition is highly specific to prokaryotic RNAP, with minimal effect on the corresponding mammalian enzymes, contributing to its favorable safety profile in clinical use.[1][2]
This compound , while also an ansamycin, has been suggested to possess a unique mode of action within this class.[4] Some studies indicate that its cytotoxic effects may stem from the inhibition of various SH enzymes, particularly those involved in nucleic acid biosynthesis.[4] This suggests a broader mechanism of action compared to the highly specific targeting of RNAP by Rifampicin. This compound has been shown to be active against Gram-positive bacteria and fungi.
Comparative Antibacterial Efficacy: A Data-Driven Overview
The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.
A direct comparison of the antibacterial efficacy of this compound and Rifampicin is challenging due to the limited availability of comprehensive MIC and MBC data for this compound against a wide range of bacterial strains in publicly accessible literature. The available data is presented below, highlighting the need for further head-to-head studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Bacterium | This compound (µg/mL) | Rifampicin (µg/mL) |
| Staphylococcus aureus | 20 (derivative) | ≤ 0.006–256 |
| Escherichia coli | Data not available | 8 - 25 |
| Mycobacterium tuberculosis | No inhibitory activity (Naphthomycin K) | 0.002 - 64 |
Table 2: Minimum Bactericidal Concentration (MBC) Data
| Bacterium | This compound (µg/mL) | Rifampicin (µg/mL) |
| Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available |
| Mycobacterium tuberculosis | Data not available | Data not available |
Bacterial Resistance Profiles
Bacterial resistance is a critical factor in the long-term viability of any antibiotic.
Rifampicin: Resistance to Rifampicin in bacteria, particularly in Mycobacterium tuberculosis, is well-documented and primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[1][3] These mutations alter the drug-binding site on the enzyme, reducing the affinity of Rifampicin and rendering it ineffective.
This compound: Due to the limited number of studies on its antibacterial properties, the mechanisms of bacterial resistance to this compound are not well-characterized. Further research is required to understand the potential for resistance development and the molecular mechanisms that may be involved.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antibacterial compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic (this compound or Rifampicin) is prepared in a suitable solvent at a known concentration.
-
Serial Dilution: A serial two-fold dilution of the antibiotic is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a range of antibiotic concentrations.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria), is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Reading the MIC: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the concentration of the antibiotic that is lethal to the bacteria.
Protocol:
-
Selection of Wells: Following the determination of the MIC, the wells showing no visible bacterial growth are selected.
-
Subculturing: A small, standardized volume from each of these clear wells is plated onto fresh, antibiotic-free agar plates.
-
Incubation: The agar plates are incubated under conditions suitable for the growth of the test bacterium.
-
Colony Counting: After incubation, the number of colonies on each plate is counted.
-
Determining the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding the antibacterial efficacy of this compound and Rifampicin. While Rifampicin is a well-established antibiotic with a defined mechanism of action and extensive clinical data, this compound remains a less-explored member of the ansamycin family.
The primary limitation in providing a comprehensive comparison is the scarcity of publicly available, head-to-head experimental data on the antibacterial activity of this compound against clinically relevant bacterial strains. The preliminary information suggests that its spectrum of activity may differ from that of Rifampicin, and its potential alternative mechanism of action warrants further investigation.
To fully assess the therapeutic potential of this compound, future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro studies to determine the MIC and MBC values of this compound against a broad panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Direct Comparative Studies: Performing head-to-head comparisons of the antibacterial efficacy of this compound and Rifampicin against key pathogens like Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.
-
Mechanism of Action Elucidation: Further investigating the molecular targets of this compound to confirm its mechanism of action and understand its potential for overcoming existing resistance mechanisms.
-
Resistance Studies: Evaluating the potential for bacteria to develop resistance to this compound and characterizing the genetic and biochemical basis of any observed resistance.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a lead compound for the development of new and effective antibacterial therapies.
References
- 1. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 2. Rifampin: spectrum of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Cytotoxicity: Naphthomycin A versus Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Naphthomycin A and the widely-used chemotherapeutic agent, Doxorubicin, with a focus on their effects on breast cancer cells. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action, cytotoxic concentrations, and the signaling pathways they influence.
Executive Summary
Doxorubicin, a long-established anthracycline antibiotic, exerts its potent cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. This compound, a naphthalenic ansamycin antibiotic, is understood to function through the inhibition of sulfhydryl (SH) enzymes that are critical for nucleic acid synthesis. This fundamental difference in their primary mechanisms of action suggests distinct downstream cellular consequences and potential for differential efficacy and resistance profiles in breast cancer therapy.
Quantitative Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and Doxorubicin in various cancer cell lines. It is important to note the absence of specific IC50 values for this compound in common breast cancer cell lines within the reviewed literature, highlighting a key area for future research.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | P388, L1210, L5178Y | Murine Leukemia | 0.4-1.3 µg/mL | [1] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.81 ± 0.04 µg/mL | [2] |
| MDA-MB-231 | Breast Cancer | 1.82 ± 0.05 µg/mL | [2] | |
| ZR75-1 | Breast Cancer | 1.12 ± 0.06 µg/mL | [2] |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of this compound and Doxorubicin are initiated by distinct molecular interactions, leading to cell death through different signaling cascades.
This compound: Inhibition of Nucleic Acid Synthesis
The primary mechanism of this compound's cytotoxicity is attributed to its ability to inhibit various sulfhydryl-containing enzymes that are essential for the synthesis of DNA and RNA.[1] This inhibition disrupts the production of nucleic acid precursors, ultimately leading to a halt in cellular replication and protein synthesis, culminating in cell death. The activity of this compound can be reversed by the presence of SH compounds like 2-mercaptoethanol, dithiothreitol, and glutathione.[1]
Caption: this compound's proposed mechanism of action.
Doxorubicin: A Multi-Faceted Assault on Cancer Cells
Doxorubicin employs a multi-pronged attack to induce cytotoxicity in breast cancer cells. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[3]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation during replication. This leads to double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[3]
-
Induction of Apoptosis: The cellular damage triggered by Doxorubicin activates apoptotic pathways. This involves both the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspase-9, and the extrinsic pathway, mediated by death receptors. The activation of the p53 tumor suppressor pathway is also a key event in Doxorubicin-induced apoptosis.
Caption: Doxorubicin's multifaceted mechanism of action.
Experimental Protocols
The following provides a generalized methodology for assessing the cytotoxicity of compounds like this compound and Doxorubicin in breast cancer cell lines, based on standard laboratory practices.
Cell Culture
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Doxorubicin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A typical experimental workflow for cytotoxicity testing.
Conclusion and Future Directions
Doxorubicin remains a cornerstone of breast cancer chemotherapy with a well-elucidated, multi-faceted mechanism of action. This compound, with its distinct mechanism of inhibiting SH enzymes involved in nucleic acid synthesis, presents an alternative approach to inducing cancer cell death. The lack of direct comparative cytotoxicity data in breast cancer cell lines represents a significant knowledge gap. Future studies should focus on determining the IC50 values of this compound in a panel of breast cancer cell lines, including those with varying receptor statuses and resistance profiles. Elucidating the specific signaling pathways modulated by this compound in breast cancer will be crucial in understanding its potential as a therapeutic agent and for identifying potential synergistic combinations with existing therapies.
References
- 1. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
A Comparative Analysis of the Mechanisms of Action: Naphthomycin A and Other Ansamycins
A detailed guide for researchers, scientists, and drug development professionals on the distinct molecular mechanisms of key ansamycin antibiotics. This report synthesizes experimental data to provide a comparative overview of Naphthomycin A, Rifampicin, Geldanamycin, and Maytansine.
The ansamycin family of antibiotics, characterized by an aliphatic ansa chain bridging an aromatic nucleus, encompasses a diverse range of compounds with potent biological activities. While sharing a common structural motif, their mechanisms of action are remarkably distinct, targeting different cellular machinery. This guide provides a comparative analysis of the molecular mechanisms of this compound against other well-characterized ansamycins, namely Rifampicin, Geldanamycin, and Maytansine, supported by quantitative data and experimental methodologies.
Overview of Ansamycin Mechanisms of Action
Ansamycins exert their biological effects by binding to and inhibiting the function of critical cellular proteins. This targeted inhibition disrupts essential processes, leading to effects ranging from antibacterial to anticancer activities. The primary molecular targets for the ansamycins discussed in this guide are summarized below:
-
This compound: Primarily inhibits sulfhydryl (SH) enzymes, particularly those involved in nucleic acid biosynthesis. This mechanism is considered unique among the ansamycin class.
-
Rifampicin: A well-known antibacterial agent that specifically inhibits the bacterial DNA-dependent RNA polymerase, thereby blocking transcription.
-
Geldanamycin: Targets the heat shock protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins.
-
Maytansine: A potent antimitotic agent that inhibits the assembly of microtubules by binding to tubulin.
Comparative Quantitative Data
The following table summarizes the key quantitative data related to the inhibitory activities of this compound and other selected ansamycins. This data provides a basis for comparing their potency and selectivity.
| Ansamycin | Molecular Target | Assay Type | Measured Activity | Organism/Cell Line | Reference |
| This compound | SH enzymes (e.g., alkaline phosphodiesterase) | Enzyme Inhibition Assay | IC50: ~7.6 µg/mL | L5178Y cells | [1] |
| Cytotoxicity | Cell Viability Assay | IC50: 0.4-1.3 µg/mL | P388, L1210, L5178Y murine leukemia cells | [1] | |
| Rifampicin | Bacterial DNA-dependent RNA polymerase | Enzyme Binding Assay | Binding Constant: 10⁻⁹ M at 37°C | E. coli | [2][3] |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) | Varies by bacterial species | Various bacteria | [2][3] | |
| Geldanamycin | Hsp90 | Binding Assay | Binds to N-terminal ATP binding site | - | [4] |
| Antiproliferative Activity | Cell Viability Assay | Potent antiproliferative activity | Various cancer cell lines | [4][5] | |
| Maytansine | Tubulin | Tubulin Polymerization Assay | Inhibits microtubule assembly | - | [6][7][8] |
| Cytotoxicity | Cell Viability Assay | Sub-nanomolar concentrations | Various tumor cell lines | [9] |
Detailed Mechanisms of Action and Signaling Pathways
This compound: Inhibition of SH Enzymes
This compound's mechanism of action is distinct from other ansamycins. It is proposed to exert its cytotoxic effects through the inhibition of various sulfhydryl (SH) enzymes that are crucial for nucleic acid biosynthesis.[1] This inhibition leads to a more pronounced blockage of DNA and RNA synthesis compared to protein synthesis.[1] The activity of this compound can be reversed by the addition of SH compounds like 2-mercaptoethanol, dithiothreitol, and glutathione, further supporting the involvement of SH enzyme inhibition.[1]
Figure 1: Proposed mechanism of action of this compound.
Rifampicin: Targeting Bacterial RNA Polymerase
Rifampicin is a cornerstone in the treatment of tuberculosis and other bacterial infections. Its mechanism of action is highly specific, targeting the beta subunit of bacterial DNA-dependent RNA polymerase.[2][3][10] This binding forms a stable drug-enzyme complex, which physically blocks the elongation of the nascent RNA chain, thereby inhibiting transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.[10] Importantly, Rifampicin shows high selectivity for the prokaryotic enzyme, with little to no effect on mammalian RNA polymerases.[2][3]
Figure 2: Mechanism of action of Rifampicin.
Geldanamycin: Hsp90 Inhibition and Client Protein Degradation
Geldanamycin is a benzoquinone ansamycin with potent antitumor activity. It binds to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90).[4][5] Hsp90 is a molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are involved in oncogenic signaling pathways. By inhibiting Hsp90, Geldanamycin leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, including mutated or overexpressed oncoproteins like v-Src, Bcr-Abl, and ERBB2.[4][5]
Figure 3: Geldanamycin's inhibition of Hsp90 and downstream effects.
Maytansine: Disruption of Microtubule Dynamics
Maytansine and its derivatives, known as maytansinoids, are potent antimitotic agents.[6][7][8] Their mechanism of action involves binding to tubulin, the protein subunit of microtubules.[6][8][11] This binding inhibits the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis.[6][7] Maytansinoids bind at or near the vinblastine-binding site on tubulin.[8][9]
Figure 4: Mechanism of action of Maytansine.
Experimental Protocols
This section provides an overview of the general methodologies employed to elucidate the mechanisms of action of the ansamycins discussed.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory effect of an ansamycin on the activity of its target enzyme.
-
General Protocol:
-
The purified target enzyme (e.g., bacterial RNA polymerase, Hsp90, alkaline phosphodiesterase) is incubated with its specific substrate in a suitable buffer system.
-
Varying concentrations of the ansamycin inhibitor are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and the amount of product formed is quantified using an appropriate method (e.g., spectrophotometry, fluorometry, radiography).
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
-
Cell Viability and Cytotoxicity Assays
-
Objective: To assess the effect of an ansamycin on the proliferation and survival of cells.
-
General Protocol (e.g., MTT Assay):
-
Cells (e.g., cancer cell lines, bacterial cultures) are seeded in multi-well plates and allowed to adhere or grow to a certain confluency.
-
The cells are treated with a range of concentrations of the ansamycin for a specified duration (e.g., 24, 48, or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The absorbance is proportional to the number of viable cells. The IC50 value for cytotoxicity is then calculated.
-
Tubulin Polymerization Assay
-
Objective: To specifically measure the effect of compounds like maytansine on the in vitro assembly of microtubules.
-
General Protocol:
-
Purified tubulin is incubated in a polymerization buffer at 37°C, which induces its assembly into microtubules.
-
The polymerization process is monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.
-
The assay is performed in the presence and absence of various concentrations of the test compound (e.g., maytansine).
-
Inhibitors of tubulin polymerization will prevent or reduce the rate and extent of the increase in signal.
-
Experimental Workflow Diagram
Figure 5: General experimental workflow for ansamycin mechanism of action studies.
Conclusion
The ansamycin class of natural products represents a rich source of therapeutic agents with diverse mechanisms of action. This compound stands out with its unique proposed mechanism of inhibiting SH-containing enzymes involved in nucleic acid synthesis. This contrasts sharply with the well-defined targets of other ansamycins: Rifampicin's inhibition of bacterial RNA polymerase, Geldanamycin's targeting of the molecular chaperone Hsp90, and Maytansine's disruption of microtubule dynamics. Understanding these distinct molecular mechanisms is paramount for the rational design and development of novel ansamycin-based therapeutics with improved efficacy and selectivity. Further research is warranted to precisely identify the specific SH enzyme targets of this compound and to fully elucidate its downstream signaling effects.
References
- 1. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Geldanamycin - Wikipedia [en.wikipedia.org]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 11. Mertansine - Wikipedia [en.wikipedia.org]
Validating In Vivo Efficacy of Naphthomycin A in a Mouse Model of Infection: A Comparative Guide
For researchers and drug development professionals, the evaluation of a novel antimicrobial agent's efficacy in a preclinical setting is a critical step. This guide provides a comparative framework for validating the in vivo efficacy of Naphthomycin A, a naphthalenic ansamycin antibiotic, in a mouse model of bacterial infection. While direct in vivo antibacterial efficacy studies for this compound are not extensively available in the public domain, this document outlines the necessary experimental protocols, presents comparative data from established antibiotics, and visualizes key pathways and workflows to guide future research.
This compound has been noted for its antibacterial, antifungal, and antitumor activities.[1] Its proposed mechanism of action involves the inhibition of various sulfhydryl (SH) enzymes, which are crucial for processes like nucleic acid biosynthesis.[1] This unique mechanism makes it an interesting candidate for development, particularly against resistant bacterial strains.
Comparative Efficacy of Antibiotics in Murine Infection Models
To establish a benchmark for assessing the potential in vivo efficacy of this compound, it is useful to compare it against standard-of-care antibiotics used in similar infection models. The following table summarizes the efficacy of various antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) and other pathogens in different mouse infection models.
| Antibiotic | Mouse Model | Bacterial Strain | Dosage Regimen | Efficacy Outcome | Reference |
| Daptomycin | Peritonitis | MRSA | 50 mg/kg s.c. (single dose) | 100% survival at 24h in neutropenic mice | [2] |
| Vancomycin | Peritonitis | MRSA | - | Inferior to daptomycin | [2] |
| Linezolid | Peritonitis | MRSA | - | Inferior to daptomycin | [2] |
| Nafcillin | Subcutaneous | MRSA | - | Reduced lesion size | [3] |
| Coralmycin A | Respiratory Tract | S. pneumoniae | 4 mg/kg s.c. (bid) | Bacteriostatic effect | [4] |
| Coralmycin A | Respiratory Tract | S. pneumoniae | 100 mg/kg s.c. (bid) | Bactericidal effect | [4] |
| Vancomycin | Respiratory Tract | S. aureus | 4 mg/kg s.c. (bid) | Bacteriostatic effect | [4] |
| Vancomycin | Respiratory Tract | S. aureus | 20 mg/kg s.c. (bid) | Bactericidal effect | [4] |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and validation of in vivo efficacy studies. Below are detailed methodologies for key experiments.
1. Murine Model of Systemic Infection (Sepsis)
-
Animal Model: Female CD-1 mice are commonly used.[2]
-
Infection:
-
Prepare a lethal dose of the bacterial strain (e.g., MRSA, 2 x 10⁷ to 5 x 10⁸ CFU/mouse).
-
Administer the bacterial suspension intraperitoneally (i.p.).
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 hour), administer the test compound (this compound) or comparator antibiotics (e.g., daptomycin) via a relevant route (e.g., subcutaneous, intravenous, or intraperitoneal).
-
A vehicle control group (e.g., saline) must be included.
-
-
Efficacy Assessment:
-
Monitor survival daily for a defined period (e.g., 7 days).
-
At specific time points, bacterial load in relevant organs (e.g., spleen, liver, blood) can be determined by homogenizing the tissues and plating serial dilutions on appropriate agar plates to enumerate colony-forming units (CFU).
-
2. Murine Model of Subcutaneous (Skin) Infection
-
Animal Model: Female CD-1 mice.[3]
-
Infection:
-
Grow the bacterial strain (e.g., MRSA) to the stationary phase.
-
Inject a defined inoculum (e.g., 1 x 10⁹ CFU) subcutaneously into the shaved flank of the mice.
-
-
Treatment:
-
Administer the test compound or comparators systemically (e.g., i.p.) or topically at specified intervals.
-
-
Efficacy Assessment:
-
Measure the size of the resulting skin lesions daily.
-
At the end of the study, excise the lesion, homogenize the tissue, and determine the bacterial load (CFU/gram of tissue).
-
3. Neutropenic Mouse Model
For evaluating the efficacy of antibiotics independent of the host's immune response, a neutropenic model can be established.
-
Immunosuppression:
-
Infection and Treatment: Follow the protocols for the specific infection model (e.g., sepsis or subcutaneous) as described above.
Visualizing Pathways and Workflows
Proposed Mechanism of Action of this compound
The cytotoxic effects of a naphthomycin have been attributed to the inhibition of SH enzymes, which are critical for nucleotide synthesis.[1] This disruption of DNA and RNA synthesis ultimately leads to cell death.
Caption: Proposed mechanism of this compound leading to bacterial cell death.
Experimental Workflow for In Vivo Efficacy Validation
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel antibiotic like this compound.
Caption: General workflow for in vivo antibiotic efficacy testing in a mouse model.
References
- 1. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Off-Target Kinase Profiling of Naphthomycin A and Structurally Related Ansamycins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase profiling of Naphthomycin A and its structural analogs within the ansamycin class of natural products. Due to the limited publicly available kinase screening data for this compound, this guide utilizes data from the closely related benzoquinone ansamycin, Geldanamycin, as a representative example to illustrate potential off-target kinase interactions. This comparison is intended to inform researchers on the potential kinase interaction landscape of this class of compounds and provide standardized protocols for assessing off-target activities.
Introduction to this compound and Ansamycin Analogs
This compound is a member of the ansamycin family of antibiotics, characterized by a macrocyclic ring bridging an aromatic nucleus.[1] While primarily investigated for its antibacterial, antifungal, and antitumor properties, its mechanism of action is thought to involve the inhibition of SH enzymes crucial for nucleic acid biosynthesis.[2] However, the broader off-target effects, particularly against the human kinome, remain largely unexplored.
Geldanamycin, another benzoquinone ansamycin, has been more extensively studied and is known to exert its biological effects through the inhibition of Heat Shock Protein 90 (Hsp90).[3] This inhibition leads to the degradation of numerous client proteins, including a wide array of protein kinases.[3] Therefore, profiling the changes in kinase abundance following Geldanamycin treatment can provide a valuable proxy for identifying potential off-target kinase interactions for this class of compounds.
Comparative Kinase Interaction Profile: Geldanamycin as a Surrogate for this compound
The following table summarizes the relative abundance of 144 kinases in various cell lines after treatment with Geldanamycin. This data, derived from a kinase-targeted chemoproteomics study, reveals a broad spectrum of kinases whose stability is affected by Hsp90 inhibition, suggesting potential off-target liabilities for compounds with a similar chemical scaffold.
Table 1: Relative Abundance of Kinases Following Geldanamycin Treatment
| Kinase Class | Kinase | Fold Change (Geldanamycin vs. DMSO) |
| Tyrosine Kinases (TK) | ABL1 | ↓ |
| FES | ↓ | |
| FYN | ↓ | |
| LCK | ↓ | |
| SRC | ↓ | |
| YES1 | ↓ | |
| EGFR | ↓ | |
| ERBB2 | ↓ | |
| INSR | ↓ | |
| MET | ↓ | |
| Serine/Threonine Kinases (STE) | MAP2K1 (MEK1) | ↓ |
| MAP2K2 (MEK2) | ↓ | |
| MAP2K4 (MKK4) | ↓ | |
| MAP3K5 (ASK1) | ↓ | |
| RAF1 | ↓ | |
| CMGC | CDK1 | ↓ |
| CDK2 | ↓ | |
| CDK4 | ↓ | |
| GSK3A | ↓ | |
| GSK3B | ↓ | |
| MAPK1 (ERK2) | ↓ | |
| MAPK3 (ERK1) | ↓ | |
| AGC | AKT1 | ↓ |
| PDPK1 | ↓ | |
| PRKCA | ↓ | |
| CAMK | CAMK1 | ↓ |
| CAMK2A | ↓ | |
| Other | AURKA | ↓ |
| PLK1 | ↓ |
Note: This table presents a curated selection of affected kinases. The "↓" indicates a decrease in kinase abundance upon Geldanamycin treatment, suggesting an interaction. For a comprehensive list, refer to the source study.
Experimental Protocols for Kinase Profiling
To assess the off-target effects of this compound or other compounds on a panel of kinases, standardized in vitro kinase assays are employed. Below are detailed protocols for two widely used methods: the Radiometric Kinase Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.
Radiometric Kinase Assay
This assay is considered the gold standard for its direct measurement of kinase activity.[4]
Principle: This method measures the transfer of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase.[5][6]
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically in a 10-point dose-response format) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the dried phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the test compound to the control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a robust, high-throughput alternative to radiometric assays.[7][8]
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Purified active kinase
-
Biotinylated peptide substrate
-
Kinase reaction buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP solution
-
Stop/Detection buffer containing a europium-labeled anti-phospho-specific antibody and streptavidin-APC
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Dispense the test compound at various concentrations or DMSO control into the wells of a microplate.
-
Add the kinase and biotinylated substrate mixture to all wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding the stop/detection buffer.
-
Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 615 nm for europium and 665 nm for APC).
-
Calculate the ratio of the acceptor (665 nm) to donor (615 nm) emission and determine the percentage of inhibition.
Visualizing Experimental Workflows and Concepts
To further clarify the processes involved in off-target kinase profiling, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro kinase profiling.
Caption: Conceptual model of off-target interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro TR-FRET kinase assay [bio-protocol.org]
- 3. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. dcreport.org [dcreport.org]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison of Naphthomycin A Analogs for Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Naphthomycin A and Its Derivatives
This compound, a member of the ansamycin family of antibiotics, has long been a subject of interest due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties.[1] The quest for enhanced therapeutic potential and reduced toxicity has led to the exploration of various analogs of this complex natural product. This guide provides a head-to-head comparison of this compound and several of its key analogs, summarizing their bioactivity based on available experimental data.
Quantitative Bioactivity Comparison
The following table summarizes the cytotoxic and antimicrobial activities of this compound and its analogs. The data has been compiled from various studies to provide a comparative overview. Direct comparison should be approached with caution due to potential variations in experimental conditions between studies.
| Compound | Bioactivity Type | Cell Line / Strain | IC50 / MIC (µM) | Source |
| This compound | Cytotoxicity | A549 (Human Lung Carcinoma) | 9.2 ± 0.8 | [2] |
| Cytotoxicity | HeLa (Human Cervical Carcinoma) | 15.2 ± 1.1 | [2] | |
| Cytotoxicity | BEL-7402 (Human Hepatocellular Carcinoma) | 7.9 ± 1.4 | [2] | |
| Cytotoxicity | HT-29 (Human Colon Carcinoma) | 20.8 ± 1.6 | [2] | |
| Naphthomycin K | Cytotoxicity | P388 (Murine Leukemia) | Evident Cytotoxicity (Specific IC50 not reported) | |
| Cytotoxicity | A549 (Human Lung Carcinoma) | Evident Cytotoxicity (Specific IC50 not reported) | ||
| Antimicrobial | Staphylococcus aureus | No inhibitory activity | ||
| Antimicrobial | Mycobacterium tuberculosis | No inhibitory activity | ||
| Naphthomycin L | Cytotoxicity | Various Cancer Cell Lines | Inactive | [3] |
| Antimicrobial | Various Strains | Inactive | [3] | |
| Naphthomycin M | Cytotoxicity | Various Cancer Cell Lines | Inactive | [3] |
| Antimicrobial | Various Strains | Inactive | [3] | |
| Naphthomycin N | Cytotoxicity | Various Cancer Cell Lines | Inactive | [3] |
| Antimicrobial | Various Strains | Inactive | [3] |
Signaling Pathway Activation: The Role of NRF2
Recent studies have elucidated that some Naphthomycin analogs exert their effects through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. The quinone moiety present in the Naphthomycin scaffold is thought to be responsible for this activation.
Caption: NRF2 Signaling Pathway Activation by Naphthomycin Analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the Naphthomycin analogs. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 48 to 72 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This assay determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) are grown in appropriate broth (e.g., Mueller-Hinton Broth for S. aureus, Middlebrook 7H9 broth for M. tuberculosis) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Assay Procedure:
-
Serial two-fold dilutions of the Naphthomycin analogs are prepared in the appropriate broth in a 96-well microtiter plate.
-
Each well is then inoculated with the standardized microbial suspension.
-
A positive control (microorganism with no compound) and a negative control (broth only) are included.
-
The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for S. aureus).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
NRF2 Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate the NRF2 signaling pathway.
-
Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE) promoter is used (e.g., HepG2-ARE-Luc).
-
Assay Procedure:
-
The reporter cells are seeded in a 96-well plate and allowed to attach.
-
The cells are then treated with various concentrations of the Naphthomycin analogs for a specific period (e.g., 24 hours). A known NRF2 activator (e.g., sulforaphane) is used as a positive control.
-
After treatment, the cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to the activity of the ARE promoter, is measured using a luminometer.
-
-
Data Analysis: The fold induction of luciferase activity is calculated by normalizing the luminescence of treated cells to that of vehicle-treated control cells.
Conclusion
The comparative analysis of this compound and its analogs reveals a diverse range of bioactivities. While this compound demonstrates potent cytotoxicity against a panel of cancer cell lines, some of its analogs, such as Naphthomycins L, M, and N, appear to be inactive under the tested conditions.[3] Naphthomycin K shows promise with its cytotoxic effects, although further quantification of its potency is required. The discovery of the NRF2-activating properties of some analogs opens up new avenues for therapeutic applications, particularly in diseases associated with oxidative stress. Future research should focus on a standardized, systematic evaluation of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship and to identify lead candidates with improved therapeutic indices for further development.
References
- 1. Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Naphthomycin A: A Guide for Laboratory Professionals
Prudent Handling and Personal Protective Equipment (PPE)
Given the cytotoxic potential of Naphthomycin A, stringent adherence to safety protocols during handling is paramount.[1][3] This includes working within a designated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to avoid skin and eye contact.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous waste. The following steps provide a general guideline for its proper disposal:
-
Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash.
-
Collect all solid waste, including contaminated consumables (e.g., pipette tips, gloves, empty vials), in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
For liquid waste containing this compound, use a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Cytotoxic").
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
For larger spills, follow your institution's emergency procedures for hazardous material spills.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
Thoroughly decontaminate the spill area with an appropriate cleaning agent.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program or a licensed chemical waste disposal company.[5][6][7]
-
Incineration at a licensed facility is the preferred method for the destruction of cytotoxic compounds.[7]
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and the potential for antimicrobial resistance.[8]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe management and disposal of this compound, fostering a secure working environment and safeguarding the ecosystem. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A novel ansamycin, naphthomycin K from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
